molecular formula C9H5BrOS B158803 3-Bromobenzo[b]thiophene-2-carbaldehyde CAS No. 10135-00-9

3-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B158803
CAS No.: 10135-00-9
M. Wt: 241.11 g/mol
InChI Key: GQUZXULTSUGIRF-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS and its molecular weight is 241.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZXULTSUGIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500707
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10135-00-9
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde: Chemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromobenzo[b]thiophene-2-carbaldehyde. This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents and functional organic materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key reaction pathways to support advanced research and development.

Core Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 117-121 °C.[1] Its chemical structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. The presence of a bromine atom at the 3-position and a carbaldehyde (aldehyde) group at the 2-position of the thiophene ring imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₉H₅BrOS[1]
Molecular Weight 241.10 g/mol [1]
CAS Number 10135-00-9[1]
Melting Point 117-121 °C[1]
Appearance Solid[1]

Spectroscopic Data

Spectroscopy Key Peaks and Shifts
¹H-NMR δ 9.8 (s, 1H, -CHO), δ 7.83 (d, 1H, =CHS), δ 7.52 (d, 1H, Ar-H)
¹³C-NMR Not available
IR (KBr) 1658 cm⁻¹ (C=O), 1490 cm⁻¹, 1414 cm⁻¹, 1361 cm⁻¹, 1263 cm⁻¹, 1023 cm⁻¹, 895 cm⁻¹, 756 cm⁻¹
Mass Spectrometry Not available

Note: The provided spectral data is for 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde and should be used as a reference for characterizing derivatives of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often involving the initial synthesis of a benzothiophene core followed by functionalization. A key method for the introduction of the bromo and aldehyde functionalities is the Vilsmeier-Haack-Arnold reaction.

Synthesis of this compound via Vilsmeier-Haack-Arnold Reaction

This protocol is adapted from the synthesis of similar halo-substituted benzothiophene aldehydes.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation and Bromination: To the prepared Vilsmeier reagent, add 3-oxo-2,3-dihydrobenzo[b]thiophene. The reaction mixture is then heated, typically at 80-90°C, for several hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Vilsmeier-Haack-Arnold Reaction cluster_product Product 3-Oxo-2,3-dihydrobenzo[b]thiophene 3-Oxo-2,3-dihydrobenzo[b]thiophene Formylation & Bromination Formylation & Bromination 3-Oxo-2,3-dihydrobenzo[b]thiophene->Formylation & Bromination DMF DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation DMF->Vilsmeier Reagent Formation POCl3 POCl3 POCl3->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Formylation & Bromination This compound This compound Formylation & Bromination->this compound

Synthetic pathway to the target compound.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde and bromo functionalities of this compound make it a versatile substrate for a variety of organic transformations, particularly in the construction of complex molecules with potential biological activity.

Suzuki Coupling Reaction

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups.

Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Wittig Reaction

The aldehyde group at the 2-position readily undergoes Wittig olefination, providing a powerful method for the formation of a carbon-carbon double bond. This reaction is instrumental in extending the carbon chain and introducing alkene functionalities.

General Experimental Protocol for Wittig Reaction:

  • Ylide Formation: A phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide (Wittig reagent).

  • Olefination: this compound, dissolved in an anhydrous solvent, is added to the freshly prepared ylide solution at low temperature (e.g., 0°C or -78°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired alkene.

G Key Reactions of this compound cluster_suzuki Suzuki Coupling cluster_wittig Wittig Reaction This compound This compound Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Phosphorus Ylide Phosphorus Ylide 3-Aryl/Heteroaryl-benzo[b]thiophene-2-carbaldehyde 3-Aryl/Heteroaryl-benzo[b]thiophene-2-carbaldehyde Aryl/Heteroaryl Boronic Acid->3-Aryl/Heteroaryl-benzo[b]thiophene-2-carbaldehyde Pd catalyst, Base 3-Bromo-2-(alkenyl)benzo[b]thiophene 3-Bromo-2-(alkenyl)benzo[b]thiophene Phosphorus Ylide->3-Bromo-2-(alkenyl)benzo[b]thiophene Base

Important synthetic transformations.
Application in the Synthesis of Rho Kinase (ROCK) Inhibitors

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and has been incorporated into various kinase inhibitors. Notably, derivatives of this class of compounds have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton that is implicated in various pathologies, including cancer metastasis and cardiovascular diseases.

The synthesis of such inhibitors often involves the initial functionalization of the this compound core through reactions like the Suzuki coupling to introduce moieties that can interact with the kinase active site. The aldehyde can then be further modified to incorporate functionalities that enhance binding affinity and selectivity.

G Drug Discovery Workflow: Targeting ROCK Signaling cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_pathway ROCK Signaling Pathway Start This compound Step1 Suzuki Coupling Start->Step1 Step2 Further Modification (e.g., Reductive Amination) Step1->Step2 Final ROCK Inhibitor Candidate Step2->Final Assay In vitro Kinase Assay (ROCK) Final->Assay ROCK ROCK Final->ROCK inhibits Cell Cell-based Assays (e.g., Migration, Invasion) Assay->Cell RhoA RhoA RhoA->ROCK activates MLC MLC ROCK->MLC phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin

References

An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde (CAS number 10135-00-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications, particularly in drug discovery.

Core Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 10135-00-9N/A
Molecular Formula C₉H₅BrOS[1][2][3]
Molecular Weight 241.1 g/mol [1][2]
Appearance Yellow to brown solid[1]
Melting Point 117-121 °C[1]
Boiling Point (Predicted) 351.3±22.0 °C[1]
Density (Predicted) 1.711±0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the bromination of benzo[b]thiophene followed by formylation.

Step 1: Synthesis of 3-Bromobenzo[b]thiophene (Precursor)

A common method for the synthesis of the precursor, 3-bromobenzo[b]thiophene, involves the direct bromination of benzo[b]thiophene.

Experimental Protocol:

  • Dissolve 25 g of 1-benzothiophene in 100 ml of carbon tetrachloride in a reaction vessel.

  • Cool the solution to 15°C.

  • Slowly add 29.5 g of bromine to the solution over a period of 6 hours, maintaining the temperature at 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 48 hours.

  • Upon completion, wash the reaction mixture twice with a 1N aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer and dry it over magnesium sulfate.

  • Evaporate the solvent to yield the crude product as an oil.

  • Purify the resulting oil by vacuum distillation at 2 torr, collecting the fractions between 86°-90°C to obtain 27.7 g of 3-bromobenzo[b]thiophene.[4]

Step 2: Formylation of 3-Bromobenzo[b]thiophene

The introduction of the aldehyde group at the 2-position can be accomplished via a Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Plausible Experimental Protocol (Vilsmeier-Haack Reaction):

  • In a reaction vessel, cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF solution while stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of 3-bromobenzo[b]thiophene in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to hydrolyze the intermediate iminium salt.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Alternatively, a method analogous to the formylation of 3-bromothiophene can be adapted.

Alternative Experimental Protocol (Lithiation and Formylation):

  • Dissolve 3-bromobenzo[b]thiophene in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to effect a lithium-halogen exchange at the 2-position.

  • After stirring for a short period, add a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine to the reaction mixture.

  • Allow the reaction to proceed at low temperature for a few hours, then gradually warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation Benzo[b]thiophene Benzo[b]thiophene BrominationReaction Bromination (Carbon Tetrachloride, 15°C -> RT) Benzo[b]thiophene->BrominationReaction Bromine Bromine Bromine->BrominationReaction 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene BrominationReaction->3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene_input 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene->3-Bromobenzo[b]thiophene_input FormylationReaction Vilsmeier-Haack Formylation 3-Bromobenzo[b]thiophene_input->FormylationReaction VilsmeierReagent Vilsmeier Reagent (DMF, POCl3) VilsmeierReagent->FormylationReaction This compound This compound FormylationReaction->this compound

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The presence of a bromine atom and an aldehyde functional group in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Antimicrobial Activity

Derivatives of 3-halobenzo[b]thiophenes have shown promising activity against various bacterial and fungal strains. For instance, thiosemicarbazones synthesized from 3-bromobenzo[b]thiophene-2-carboxaldehyde have been investigated for their antimicrobial properties.[9] These compounds were found to be more effective against Gram-positive bacteria than Gram-negative bacteria.[9]

The general workflow for evaluating the antimicrobial potential of compounds derived from this compound is depicted below.

G Start 3-Bromobenzo[b]thiophene- 2-carbaldehyde Synthesis Synthesis of Derivatives (e.g., Thiosemicarbazones) Start->Synthesis Screening Antimicrobial Screening Synthesis->Screening GramPositive Gram-positive Bacteria (e.g., S. aureus, E. faecalis) Screening->GramPositive Test against GramNegative Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) Screening->GramNegative Test against Fungal Fungal Strains (e.g., C. albicans) Screening->Fungal Test against MIC Determination of Minimum Inhibitory Concentration (MIC) GramPositive->MIC GramNegative->MIC Fungal->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for antimicrobial drug discovery.

Anticancer Potential

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as anticancer agents. A 2024 study reported on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[10][11] While this study did not specifically use this compound, it provides a relevant framework for the potential mechanism of action for this class of compounds.

The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as cell migration and invasion. Inhibition of this pathway can lead to a reduction in cancer cell motility and proliferation.

G BenzothiopheneDerivative Benzo[b]thiophene Derivative (Potential Inhibitor) RhoA RhoA (GTP-bound) BenzothiopheneDerivative->RhoA Inhibition Apoptosis Apoptosis BenzothiopheneDerivative->Apoptosis Promotes ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Phosphorylated MLC (p-MLC) MLC->MLCP StressFibers Stress Fiber Formation MLCP->StressFibers Promotes CellMigration Cell Migration & Invasion StressFibers->CellMigration Leads to

Caption: Potential mechanism of anticancer activity via the RhoA/ROCK pathway.

References

An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, key reactions, and its emerging role in the development of novel therapeutic agents.

Core Compound Properties

This compound is a solid, organic compound with the molecular formula C₉H₅BrOS.[1] Its structure, featuring a benzothiophene core with a bromine atom at the 3-position and a formyl group at the 2-position, makes it a valuable intermediate for further chemical modifications.

PropertyValueReference
Molecular Weight 241.10 g/mol [1]
CAS Number 10135-00-9[1]
Molecular Formula C₉H₅BrOS[1]
Appearance Solid[1]
InChI Key GQUZXULTSUGIRF-UHFFFAOYSA-N[1]
SMILES String O=Cc1sc2ccccc2c1Br[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of a substituted benzo[b]thiophene precursor.[2][3][4][5]

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 3-Bromobenzo[b]thiophene->Vilsmeier-Haack Reaction Electrophilic Substitution Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound

Vilsmeier-Haack formylation of 3-Bromobenzo[b]thiophene.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[4][5] The following is a general protocol that can be adapted for the synthesis of this compound from 3-bromobenzo[b]thiophene.

  • Reagent Preparation: The Vilsmeier reagent is prepared by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction forms a chloroiminium ion, which acts as the electrophile.[5]

  • Reaction: The electron-rich 3-bromobenzo[b]thiophene is added to the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to facilitate the electrophilic substitution at the 2-position of the benzothiophene ring.

  • Work-up and Purification: The reaction is quenched, and the intermediate iminium ion is hydrolyzed to the aldehyde. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Key Reactions and Applications in Drug Development

The bromine atom and the aldehyde group on the this compound scaffold are key functional handles for a variety of chemical transformations, making it a valuable building block in drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[6][7] This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of diverse compound libraries for biological screening.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki Coupling 3-Arylbenzo[b]thiophene-2-carbaldehyde 3-Arylbenzo[b]thiophene-2-carbaldehyde Suzuki Coupling->3-Arylbenzo[b]thiophene-2-carbaldehyde C-C Bond Formation G cluster_pathway Potential STAT3 Signaling Inhibition Benzothiophene\nDerivative Benzothiophene Derivative STAT3 STAT3 Benzothiophene\nDerivative->STAT3 Inhibition Gene Transcription Gene Transcription STAT3->Gene Transcription Promotes Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival

References

An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and its applications as a precursor to biologically active molecules.

Chemical Identity and Properties

This compound is a substituted benzothiophene derivative. The presence of the aldehyde and bromo functional groups at positions 2 and 3 respectively makes it a versatile building block for further chemical modifications.

IUPAC Name: this compound

Synonyms: 3-Bromobenzothiophene-2-carboxaldehyde

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 10135-00-9
Molecular Formula C₉H₅BrOS
Molecular Weight 241.10 g/mol
Appearance Yellow to brown solid
Melting Point 117-121 °C
InChI Key GQUZXULTSUGIRF-UHFFFAOYSA-N
SMILES O=Cc1c(Br)sc2ccccc12

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from benzo[b]thiophene. The first step involves the bromination of the benzo[b]thiophene ring, followed by formylation of the resulting 3-bromobenzo[b]thiophene. The Vilsmeier-Haack reaction is a widely used and effective method for this formylation step.[1]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation (Vilsmeier-Haack) A Benzo[b]thiophene B 3-Bromobenzo[b]thiophene A->B Br₂, CCl₄ C 3-Bromobenzo[b]thiophene D This compound C->D POCl₃, DMF

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Bromobenzo[b]thiophene (Precursor)

Principle: This protocol describes the electrophilic bromination of benzo[b]thiophene to yield 3-bromobenzo[b]thiophene.

Materials:

  • Benzo[b]thiophene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • 1N aqueous sodium thiosulfate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzo[b]thiophene in carbon tetrachloride in a reaction vessel.

  • Cool the solution to 15 °C.

  • Slowly add bromine to the solution over a period of 6 hours, maintaining the temperature at 15 °C.

  • Allow the reaction mixture to stir at room temperature for 48 hours.

  • Wash the reaction mixture twice with a 1N aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Separate the organic layer and dry it over magnesium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Purify the resulting oil by vacuum distillation to obtain pure 3-bromobenzo[b]thiophene.

Synthesis of this compound

Principle: This protocol employs the Vilsmeier-Haack reaction for the formylation of 3-bromobenzo[b]thiophene. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 3-Bromobenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool a solution of N,N-dimethylformamide (DMF) in dichloromethane to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Prepare a solution of 3-bromobenzo[b]thiophene in dichloromethane.

  • Add the 3-bromobenzo[b]thiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Table 2: Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm.- Multiplets for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 180-190 ppm.- Signals for the aromatic and thiophene ring carbons in the region of δ 110-150 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group, typically around 1670-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and aldehyde protons.- C=C stretching vibrations for the aromatic rings.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.10 g/mol ).- Isotopic peaks characteristic of the presence of a bromine atom (M⁺ and M+2 peaks in approximately 1:1 ratio).- Fragmentation patterns corresponding to the loss of CO, Br, and other fragments.

Spectroscopic data for the precursor, 3-bromobenzo[b]thiophene, is available and can be used as a reference.[2]

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a prominent feature in many biologically active compounds and approved drugs.[3][4] this compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group provides a reactive handle for various chemical transformations, including condensation reactions, oxidations, reductions, and the formation of carbon-carbon bonds.

Derivatives of benzo[b]thiophene have been investigated for a wide range of biological activities, including:

  • Antimicrobial and antifungal agents[3]

  • Anti-inflammatory agents

  • Anticancer agents

  • Antidepressants

For instance, the aldehyde can be reacted with hydrazides to form acylhydrazones, a class of compounds that has shown promise in the development of new antibiotics against multidrug-resistant bacteria such as Staphylococcus aureus.[4]

Application_Workflow A This compound C Condensation Reaction A->C B Substituted Hydrazide (R-NHNH₂) B->C D Benzo[b]thiophene Acylhydrazone Derivative C->D E Biological Screening (e.g., Antimicrobial Assay) D->E F Lead Compound for Drug Development E->F

Caption: Role as an intermediate in the synthesis of bioactive compounds.

References

Spectroscopic and Synthetic Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic data and synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a key intermediate in medicinal chemistry. This guide presents available spectroscopic data in a structured format, details a reliable synthetic protocol, and outlines the methodologies for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization in research and development. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum provides insight into the hydrogen atom environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.29s1HCHO
8.10 - 8.07m1HAr-H
7.84 - 7.74m2HAr-H
7.60 - 7.51m2HAr-H

Note: The assignments of the aromatic protons (Ar-H) are based on typical chemical shift ranges for benzo[b]thiophene systems and may require further 2D NMR analysis for definitive assignment.

Experimental Protocols

Synthesis of this compound[1]

A reliable method for the synthesis of this compound involves the bromination of benzo[b]thiophene-2-carbaldehyde.[1]

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Acetic acid

Procedure:

  • Dissolve benzo[b]thiophene-2-carbaldehyde (1.35 g, 8.32 mmol) in chloroform (10 mL) in a flask and cool the solution in an ice bath.

  • Prepare a solution of bromine (1.33 g, 428 μL, 8.32 mmol) in chloroform (2 mL).

  • Add the bromine solution dropwise to the stirred, ice-cold solution of benzo[b]thiophene-2-carbaldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.

  • Dilute the mixture with chloroform.

  • Wash the organic phase sequentially with water (once), 1 M sodium hydroxide solution (twice), and brine (once).

  • Dry the organic phase over magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the crude product from acetic acid (4 mL) to yield pale yellow crystals of this compound.[1]

Spectroscopic Analysis Methodologies

The following are general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • The sample should be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy:

  • IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Key expected vibrational frequencies include the carbonyl (C=O) stretch of the aldehyde group (typically around 1670-1690 cm⁻¹) and C-Br stretching vibrations.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern. The sample is introduced into a gas chromatograph for separation before entering the mass spectrometer, which typically operates in electron impact (EI) ionization mode.[2]

  • High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. This is often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Benzo[b]thiophene-2-carbaldehyde bromination Bromination with Br2/CHCl3 start->bromination workup Aqueous Workup & Purification bromination->workup product This compound workup->product nmr NMR (1H, 13C) product->nmr Characterization ir IR product->ir ms Mass Spectrometry (GC-MS, HRMS) product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Synthesis and Analysis Workflow

References

Mass Spectrometry of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, details experimental protocols, and provides visualizations of the fragmentation pathways and experimental workflows.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For this compound (C₉H₅BrOS), with a molecular weight of approximately 241.10 g/mol , electron ionization (EI) mass spectrometry is a common method for analysis. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this molecule is predicted to be influenced by the stable benzothiophene ring system, the reactive aldehyde group, and the presence of the bromine substituent. The fragmentation pathways are likely to involve the loss of the formyl group (CHO), the bromine atom (Br), or hydrogen bromide (HBr).

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound. These predictions are based on the known fragmentation of the non-brominated analog, benzo[b]thiophene-2-carbaldehyde, and the general fragmentation patterns of brominated aromatic compounds.

m/z (mass-to-charge ratio) Proposed Ion Structure Proposed Fragmentation Pathway Predicted Relative Abundance
242[C₉H₅⁸¹BrOS]⁺M+2 Isotope PeakHigh
240[C₉H₅⁷⁹BrOS]⁺Molecular Ion (M⁺)High
213/211[C₈H₅BrS]⁺[M - CHO]⁺Medium
161[C₉H₅OS]⁺[M - Br]⁺Medium
133[C₈H₅S]⁺[M - Br - CO]⁺Medium to High
89[C₇H₅]⁺Further fragmentationLow

Proposed Fragmentation Pathway

The electron ionization of this compound is expected to initiate a cascade of fragmentation events. The primary fragmentations likely involve the loss of the formyl radical (•CHO) and the bromine radical (•Br). Subsequent fragmentation can lead to the formation of smaller, stable ions.

Fragmentation_Pathway M [C₉H₅BrOS]⁺ m/z 240/242 F1 [C₈H₅BrS]⁺ m/z 211/213 M->F1 - CHO F2 [C₉H₅OS]⁺ m/z 161 M->F2 - Br F3 [C₈H₅S]⁺ m/z 133 F2->F3 - CO

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation
  • Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent for GC-MS analysis.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the GC column.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-350

The following diagram illustrates the general workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute Sample (10-100 µg/mL) Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-350) Ionization->Detection Analysis Data Analysis Detection->Analysis

An In-depth Technical Guide to the Solubility of 3-Bromobenzo[b]thiophene-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure and provides detailed, standard experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₉H₅BrOS.[1][2] It possesses a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carbaldehyde (aldehyde) functional group significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its use in chemical synthesis, purification processes like recrystallization, and for its potential application in drug discovery and materials science.[3]

Key Chemical Properties:

  • Molecular Formula: C₉H₅BrOS[1][2]

  • Molecular Weight: 241.10 g/mol [1][2]

  • Appearance: Typically a solid at room temperature.

  • Melting Point: 117-121 °C

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[4] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

The structure of this compound contains both nonpolar and polar regions:

  • Nonpolar Portion: The fused benzene and thiophene rings form a relatively large, nonpolar aromatic system.

  • Polar Portion: The aldehyde group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, allowing for dipole-dipole interactions. The bromine atom also contributes to the molecule's polarity.

Based on this structure, the following qualitative solubility predictions can be made:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the aldehyde group.

    • Chlorinated Solvents: Such as dichloromethane and chloroform, which are effective at dissolving a wide range of organic compounds.

  • Moderate Solubility Expected in:

    • Polar Protic Solvents: Such as methanol and ethanol. While the aldehyde group can act as a hydrogen bond acceptor, the large nonpolar backbone may limit solubility compared to smaller aldehydes.

    • Ethers: Such as diethyl ether and tetrahydrofuran (THF).

  • Low to Negligible Solubility Expected in:

    • Nonpolar Solvents: Such as hexanes and cyclohexane. The polarity of the aldehyde and bromine groups will likely make it poorly soluble in these solvents.

    • Water: The large, nonpolar aromatic rings will significantly outweigh the polarity of the aldehyde group, leading to very low water solubility.

Quantitative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar aldehyde and bromo groups.
Chlorinated Dichloromethane, ChloroformHighGood general solvents for a wide range of organic compounds with mixed polarity.
Polar Protic Methanol, EthanolModerateCan act as hydrogen bond acceptors, but the large nonpolar ring system may limit solubility.
Ethers Diethyl Ether, THFModerateModerate polarity allows for some interaction with the polar functional groups.
Nonpolar Hexanes, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Aqueous WaterVery Low / InsolubleThe large, nonpolar aromatic structure dominates over the small polar functional group.

Experimental Protocols for Solubility Determination

The following are standard experimental procedures to qualitatively and quantitatively determine the solubility of a solid organic compound like this compound.

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound's solubility in different solvent types.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or stirring rod

  • A range of solvents: water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, diethyl ether, methanol, acetone, dichloromethane, and hexane.[5][6]

Procedure:

  • Place approximately 25 mg of this compound into a small, clean, dry test tube.[5][6]

  • Add 0.75 mL of the selected solvent in small portions.[5]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5]

  • Observe if the solid dissolves completely. If the compound dissolves, it is considered "soluble." If a significant amount of solid remains, it is "insoluble."

  • For aqueous solutions (water, NaOH, HCl), the pH can be tested with litmus paper to identify acidic or basic properties if the compound is water-soluble.[6]

  • Record the observations for each solvent.

The following diagram illustrates the logical workflow for systematic qualitative solubility testing.

G start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ether Test Solubility in Diethyl Ether water_soluble->test_ether test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No acidic_compound Weak Acid (Phenol, etc.) naoh_soluble->acidic_compound test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No basic_compound Base (Amine) hcl_soluble->basic_compound test_h2so4 Test Solubility in conc. H2SO4 hcl_insoluble->test_h2so4 neutral_compound Neutral Compound h2so4_soluble Soluble (Alkene, Alcohol, Aldehyde, Ketone) test_h2so4->h2so4_soluble Yes h2so4_insoluble Insoluble (Alkane, Alkyl Halide, Aromatic) test_h2so4->h2so4_insoluble No

Caption: Workflow for Qualitative Solubility Analysis.

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or small flasks with secure caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a scintillation vial. An excess is necessary to ensure saturation.

    • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the empty evaporation dish.

    • Place the dish in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a low temperature can also be used.

    • Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the dish from the final weight.

    • The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Aliquot of Supernatant settle->filter add_filtrate Add Filtrate to Weighed Dish filter->add_filtrate weigh_dish Weigh Empty Evaporation Dish weigh_dish->add_filtrate evaporate Evaporate Solvent add_filtrate->evaporate weigh_final Weigh Dish with Residue evaporate->weigh_final calculate Calculate Solubility (mass of residue / volume of aliquot) weigh_final->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, a qualitative assessment based on its chemical structure suggests it is likely soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents and ethers, and poorly soluble in nonpolar solvents and water. For researchers requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust methodology for obtaining this critical data. Such empirical data is indispensable for the effective use of this compound in synthesis, purification, and further research applications.

References

Reactivity Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-Bromobenzo[b]thiophene-2-carbaldehyde with a range of nucleophiles. This key heterocyclic building block possesses two primary reactive sites: the electrophilic aldehyde at the C2 position and the carbon-bromine bond at the C3 position. The interplay of these functional groups allows for a diverse array of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science. This document outlines the expected reactivity at each site, supported by data from analogous systems, and provides detailed experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic nature of the benzothiophene ring system and the distinct properties of the aldehyde and bromo substituents. The aldehyde group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. It also serves as a primary site for nucleophilic addition. The bromine atom at the C3 position is susceptible to displacement through either nucleophilic aromatic substitution (SNAr) or, more commonly, through transition metal-catalyzed cross-coupling reactions.

A central aspect of its chemistry is the chemoselectivity of nucleophilic attack. Reactions can be directed towards either the aldehyde or the C-Br bond by careful selection of the nucleophile, catalyst, and reaction conditions.

Reactions at the Aldehyde Group (C2 Position)

The formyl group is a classic electrophilic center and readily undergoes reactions with a variety of nucleophiles.

Nucleophilic Addition and Condensation Reactions

Nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and hydroxylamines, are expected to react readily with the aldehyde to form imines, hydrazones, and oximes, respectively. These condensation reactions typically proceed under mild, often acid-catalyzed, conditions.

One of the prominent applications of this reactivity is in the synthesis of acylhydrazone derivatives, which are of interest for their potential biological activities. The general reaction involves the condensation of a hydrazide with the aldehyde.[1]

Knoevenagel Condensation: The electron-withdrawing nature of the benzothiophene ring enhances the electrophilicity of the aldehyde, making it a suitable substrate for Knoevenagel condensation with active methylene compounds like malononitrile.[2][3] This reaction leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The aldehyde is expected to undergo the Wittig reaction with phosphorus ylides to yield alkenes.[4] This reaction is a versatile method for converting the carbonyl group into a C=C double bond with high regioselectivity. The ylide can be generated in situ from the corresponding phosphonium salt, such as methyltriphenylphosphonium bromide.[5]

Reduction of the Aldehyde

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromobenzo[b]thiophen-2-yl)methanol, using standard reducing agents like sodium borohydride (NaBH4).[6][7] This transformation provides access to a different set of derivatives for further functionalization.

Reactions at the Carbon-Bromine Bond (C3 Position)

The C-Br bond at the 3-position is the gateway to a wide array of derivatives through substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is the most versatile and widely employed method for the functionalization of the C-Br bond in this system.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzothiophene core and various aryl or vinyl groups. It involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10][11][12] This method is highly tolerant of various functional groups, including the aldehyde.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C3 position and a terminal alkyne, yielding 3-alkynylbenzo[b]thiophene derivatives.[13][14][15][16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines, including anilines and heterocyclic amines.[17][18][19][20][21] This reaction offers a direct route to 3-aminobenzo[b]thiophene derivatives, which are valuable intermediates in medicinal chemistry.[22][23][24]

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromine by a nucleophile via the SNAr mechanism is also possible, though it generally requires strong activation of the aromatic ring.[25][26][27][28] The presence of the electron-withdrawing aldehyde group at the C2 position provides some activation. However, for less reactive nucleophiles, harsh conditions may be required, and the yields can be variable. For highly activated systems, such as those with an additional nitro group, SNAr reactions with amines have been observed, although rearrangements can sometimes occur.

Quantitative Data Summary

The following tables summarize representative yields for key reactions based on analogous systems, as specific data for this compound is not extensively reported.

Table 1: Reactions at the Aldehyde Group

Reaction TypeNucleophile/ReagentProduct TypeTypical Yield (%)Reference System
Hydrazone FormationHydrazine HydrateAzine33Thiophene-2-carbaldehyde[29]
Knoevenagel CondensationMalononitrileBenzylidenemalononitrile~90-95Aromatic Aldehydes[2]
Wittig ReactionMethyltriphenylphosphonium bromideTerminal AlkeneGood to ExcellentGeneral Aldehydes[4]
ReductionSodium Borohydride (NaBH4)Primary AlcoholHighGeneral Aldehydes[6]

Table 2: Reactions at the C-Br Bond

Reaction TypeCoupling Partner/NucleophileProduct TypeTypical Yield (%)Reference System
Suzuki-Miyaura CouplingPhenylboronic Acid3-Phenyl derivative60-90Aryl Bromides[8][12]
Sonogashira CouplingTerminal Alkynes3-Alkynyl derivativeGood to ExcellentAryl Bromides[13][14]
Buchwald-Hartwig AminationPrimary/Secondary Amines3-Amino derivativeModerate to HighAryl Bromides[17][19]

Experimental Protocols

The following are representative, detailed protocols for key transformations, adapted from literature procedures for analogous substrates. Researchers should optimize these conditions for this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Reaction: this compound + Malononitrile → 2-((3-Bromobenzo[b]thiophen-2-yl)methylene)malononitrile

  • Procedure:

    • To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).[30]

    • Add a catalytic amount of a weak base, such as ammonium acetate or piperidine.[2]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Reaction: this compound + [Ph3PCH3]Br → 3-Bromo-2-vinylbenzo[b]thiophene

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).[4][5]

    • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), portion-wise to generate the ylide (a color change, typically to orange or yellow, is observed).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

  • Reaction: this compound + Phenylboronic Acid → 3-Phenylbenzo[b]thiophene-2-carbaldehyde

  • Procedure:

    • To a reaction vessel, add this compound (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol, 3 mol%), and a base such as potassium carbonate (K2CO3, 2 mmol).[9]

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination with a Primary Amine

  • Reaction: this compound + R-NH2 → 3-(Alkyl/Arylamino)benzo[b]thiophene-2-carbaldehyde

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol).[19][21]

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in the reactivity of this compound.

Reactivity_Profile cluster_aldehyde Reactions at C2-Aldehyde cluster_cbr Reactions at C3-Br main This compound imine Imine / Hydrazone main->imine R-NH2 / R-NHNH2 alkene Alkene main->alkene Wittig Reaction alcohol Primary Alcohol main->alcohol Reduction (e.g., NaBH4) cn_alkene C=C-CN Derivative main->cn_alkene Knoevenagel Condensation suzuki 3-Aryl/Vinyl Derivative main->suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) sonogashira 3-Alkynyl Derivative main->sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) buchwald 3-Amino Derivative main->buchwald Buchwald-Hartwig Amination (R2NH, Pd cat.) snar 3-Nu Derivative main->snar SNAr (strong Nu-)

Figure 1. Reactivity pathways of this compound.

Experimental_Workflow_Suzuki start Start: Combine Reactants reactants 3-Br-BT-CHO + Boronic Acid + Pd Catalyst + Base start->reactants solvent Add Solvent (e.g., Toluene/H2O) reactants->solvent degas Degas with Argon solvent->degas heat Heat Reaction (80-100 °C) degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 3-Aryl-BT-CHO purify->product

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile building block with two distinct and addressable reactive sites. The aldehyde group at C2 readily undergoes classical carbonyl chemistry, including condensation, olefination, and reduction reactions. The bromine atom at C3 is an excellent handle for introducing a wide variety of substituents, primarily through robust and high-yielding palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct nucleophilic aromatic substitution at C3 is plausible, it is expected to be less facile than cross-coupling methods. The chemoselective manipulation of these two functional groups allows for the strategic synthesis of complex and diverse benzo[b]thiophene derivatives, making this compound a highly valuable tool for professionals in drug discovery and materials science. Further research is warranted to establish a more extensive quantitative dataset for the reactivity of this specific molecule.

References

Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core found in numerous pharmacologically active compounds and approved drugs, including raloxifene, zileuton, and sertaconazole.[1][2] Its derivatives are known to exhibit a wide array of biological activities, such as antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] 3-Bromobenzo[b]thiophene-2-carbaldehyde is a versatile starting material, offering two distinct reactive sites—the aldehyde group at the C2 position and the bromo-substituent at the C3 position. This dual reactivity allows for the synthesis of a diverse library of novel derivatives through various synthetic transformations, making it a valuable building block for drug discovery and development professionals.

This technical guide provides an in-depth overview of the key synthetic strategies for deriving novel compounds from this compound, complete with detailed experimental protocols, tabulated data, and workflow visualizations.

Core Properties of Starting Material

The foundational reactant, this compound, possesses well-defined physical and chemical properties crucial for planning synthetic routes.

PropertyValueReference
CAS Number 10135-00-9[3][4][5]
Molecular Formula C₉H₅BrOS[3][4]
Molecular Weight 241.10 g/mol [3][4]
Appearance Yellow to brown solid[4][5]
Melting Point 117-121 °C[4][5]

Key Synthetic Pathways

The functionalization of this compound can be logically divided into two primary pathways: reactions involving the C2-aldehyde and substitution reactions at the C3-bromo position. These pathways can be pursued independently or sequentially to generate complex molecular architectures.

G A This compound B Reactions at C2-Aldehyde A->B C Reactions at C3-Bromo A->C D Condensation (e.g., Chalcones) B->D E Reductive Amination B->E F Oxidation to Carboxylic Acid B->F G Reduction to Alcohol B->G H Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C->H I Nucleophilic Substitution C->I

Figure 1: Primary synthetic routes from the core scaffold.

Pathway 1: Derivatization of the C2-Aldehyde Group

The aldehyde functionality is highly reactive and serves as a prime handle for molecular elaboration through condensation, oxidation, and reduction reactions.

Claisen-Schmidt Condensation for Chalcone Synthesis

A prominent reaction is the base-catalyzed Claisen-Schmidt condensation with various aryl or heteroaryl methyl ketones to produce chalcones. These α,β-unsaturated ketones are well-established pharmacophores with significant biological potential, including anticancer activity.[6]

G A 3-Bromo-benzo[b]thiophene -2-carbaldehyde D Reaction Mixture A->D B Aryl Methyl Ketone (R-CO-CH3) B->D C Base (e.g., NaOH/KOH) Solvent (e.g., Ethanol) C->D E Stir at Room Temp. D->E F Precipitation/ Work-up E->F G Purification (Recrystallization) F->G H 3-Bromobenzo[b]thiophene Chalcone Derivative G->H

Figure 2: Workflow for Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Dissolution: Dissolve this compound (1.0 mmol) and an appropriate aryl methyl ketone (1.1 mmol) in ethanol (15-20 mL).

  • Catalysis: Add an aqueous solution of potassium hydroxide (40-50%) dropwise to the mixture while stirring at room temperature.

  • Reaction: Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Table 1: Characterization Data for Exemplary Chalcone Derivatives (Note: Data is modeled on analogous thiophene chalcone syntheses[6])

Compound IDAryl Ketone Substituent (R)Yield (%)M.p. (°C)Key IR (cm⁻¹) (C=O)
CH-1 Phenyl~90%130-1321655
CH-2 4-Chlorophenyl~92%145-1471652
CH-3 4-Bromophenyl~92%136-1381652
CH-4 4-Methoxyphenyl~88%125-1271650

Pathway 2: Substitution at the C3-Bromo Position

The bromine atom at the C3 position is an excellent leaving group, making it ideal for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki reaction provides an efficient method for creating a C-C bond between the 3-position of the benzo[b]thiophene core and various aryl or heteroaryl groups using boronic acids.[6] This reaction is a cornerstone of modern medicinal chemistry for generating novel bi-aryl structures.

G A 3-Bromo-benzo[b]thiophene -2-carbaldehyde E Reaction Mixture A->E B Aryl Boronic Acid (R-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->E D Solvent (e.g., Toluene/EtOH/H2O) D->E F Heat under Inert Atm. E->F G Aqueous Work-up & Extraction F->G H Purification (Column Chromatography) G->H I 3-Aryl-benzo[b]thiophene -2-carbaldehyde H->I

Figure 3: Workflow for Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Setup: To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Solvent Addition: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Degas the mixture and heat it to reflux (80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-benzo[b]thiophene-2-carbaldehyde derivative.

Table 2: Summary of Exemplary Suzuki Coupling Reactions (Note: Data is modeled on analogous 3-bromothiophene-2-carbaldehyde reactions[6])

Product IDArylboronic Acid Substituent (R)Yield (%)M.p. (°C)Key ¹H-NMR (δ, ppm)
SZ-1 Phenyl~95%85-879.9 (s, 1H, -CHO)
SZ-2 3-Methoxyphenyl~93%95-979.8 (s, 1H, -CHO)
SZ-3 4-Methylphenyl~94%102-1049.8 (s, 1H, -CHO)
SZ-4 2-Fluorophenyl~90%91-939.9 (s, 1H, -CHO)

Biological Activity and Screening

Derivatives of benzo[b]thiophene are frequently screened for a variety of biological activities. The novel compounds synthesized from this compound can be evaluated through standard in vitro assays.

G A Synthesized Derivative Library B Primary Screening A->B C Antimicrobial Assay (e.g., Broth Microdilution) B->C D Anticancer Assay (e.g., MTT Assay on Cell Lines) B->D E Data Analysis C->E D->E F Determine MIC (μg/mL) E->F G Determine IC50 (μM or μg/mL) E->G H Identify Hit Compounds F->H G->H I Structure-Activity Relationship (SAR) Study H->I

Figure 4: General workflow for biological screening.

Antimicrobial Potential

Many benzo[b]thiophene derivatives have shown promising antimicrobial and antifungal activities.[1] For instance, certain cyclohexanol-substituted 3-bromobenzo[b]thiophenes have demonstrated a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[1] The newly synthesized compounds can be tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods like broth microdilution to determine their MIC values.

Anticancer Activity

Thiophene-based chalcones have been evaluated for their antiproliferative activity.[6] For example, certain 3-aryl thiophene chalcones exhibited potent activity against human colon cancer cell lines (HCT-15), with IC₅₀ values as low as 21 µg/mL, which was superior to the reference drug doxorubicin in that study.[6] The synthesized derivatives can be similarly screened against a panel of human cancer cell lines to determine their cytotoxic potential.

Table 3: Biological Activity of Related Benzo[b]thiophene Derivatives

Compound ClassAssay TypeTargetActivity MetricValueReference
Cyclohexanol-substituted 3-bromobenzo[b]thiophenesAntimicrobialS. aureus, C. albicansMIC16 µg/mL[1]
3-Aryl thiophene chalconesAnticancerHCT-15 Colon Cancer CellsIC₅₀21-23 µg/mL[6]

Conclusion

This compound stands out as a highly valuable and versatile scaffold for the development of novel chemical entities. The strategic manipulation of its aldehyde and bromo functionalities through robust synthetic methodologies like Suzuki coupling and Claisen-Schmidt condensation allows for the creation of diverse molecular libraries. The established precedent of significant antimicrobial and anticancer activity within the broader benzo[b]thiophene class strongly supports the potential for these new derivatives to yield promising lead compounds for future drug development programs. This guide provides the foundational protocols and data necessary for researchers to explore and expand upon this promising chemical space.

References

Unveiling the Therapeutic Potential of 3-Bromobenzo[b]thiophene-2-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known to impart a wide range of biological activities to its derivatives. Among these, derivatives of 3-Bromobenzo[b]thiophene-2-carbaldehyde are emerging as a versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into these promising molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Biologically Active Derivatives

The primary route to a diverse range of biologically active molecules from this compound involves the condensation of its aldehyde functional group with various amine-containing reagents. This readily allows for the synthesis of Schiff bases and thiosemicarbazones, which have demonstrated significant biological activities.

A general synthetic workflow is depicted below:

SynthesisWorkflow start This compound condensation Condensation Reaction start->condensation reagent Amine-containing reagents (e.g., Thiosemicarbazide, substituted anilines) reagent->condensation derivatives Schiff Bases / Thiosemicarbazones condensation->derivatives

Caption: General synthesis workflow for derivatives.

Anticancer Activity

Derivatives of the closely related 3-arylthiophene-2-carbaldehyde, synthesized from 3-bromothiophene-2-carbaldehyde, have shown promising anticancer properties. Specifically, chalcone derivatives have been evaluated for their in vitro antiproliferative activity against human colon cancer cell lines.

Quantitative Anticancer Data
CompoundTarget Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
3-(3-(3-methoxyphenyl) thiophen-2-yl)-1-phenylprop-2-en-1-one (5a)HCT-1521Doxorubicin25
3-(3-(3-methoxyphenyl) thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one (5g)HCT-1522.8Doxorubicin25

These findings suggest that the thiophene-2-carbaldehyde scaffold is a viable starting point for the development of novel anticancer agents.[1]

Mechanism of Action: Targeting the RhoA/ROCK Pathway

While not directly studied for this compound derivatives, related benzo[b]thiophene compounds have been shown to target the RhoA/ROCK signaling pathway. This pathway is crucial for cellular processes that promote tumor growth and metastasis. Inhibition of this pathway leads to the suppression of cancer cell proliferation, migration, and invasion, and can induce apoptosis. This provides a potential mechanistic avenue to explore for the anticancer effects of this compound derivatives.[2][3][4][5][6]

RhoA_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC StressFibers Stress Fiber Formation MLC_P->StressFibers CellMigration Cell Migration & Invasion StressFibers->CellMigration Apoptosis Apoptosis CellMigration->Apoptosis Inhibition leads to Inhibitor Benzo[b]thiophene Derivative (Potential) Inhibitor->RhoA Inhibitor->ROCK

Caption: Potential inhibition of the RhoA/ROCK pathway.

Antimicrobial Activity

Thiosemicarbazone derivatives of 3-methyl- and 3-bromobenzo[b]thiophene-2-carboxaldehyde have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal species. These compounds generally demonstrated higher efficacy against Gram-positive bacteria.[7]

Quantitative Antimicrobial Data (MIC in µg/mL)
CompoundE. faecalisS. aureusE. coliP. aeruginosaS. marcescensC. albicans
L¹ (3-methyl derivative)>1000125>1000>1000>1000>1000
L² (3-methyl derivative)500250>1000>1000>1000>1000
L³ (3-bromo derivative)250125>1000>1000>1000>1000
L⁴ (3-bromo derivative)62.562.5500>1000>1000>1000
L⁵ (3-bromo derivative)12562.5500>1000>1000>1000
Ampicillin (Standard)1.950.4915.62>1000>1000-
Fluconazole (Standard)-----7.81

Note: L¹-L⁵ represent different thiosemicarbazone derivatives as described in the source literature.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of this compound derivatives are limited, the broader class of benzothiophene derivatives has been recognized for its anti-inflammatory potential.[8] Some thiophene-based compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. This suggests that derivatives of this compound could also possess anti-inflammatory activity, warranting further investigation.

AntiInflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Benzothiophene Derivative (Potential) Inhibitor->COX Inhibitor->LOX

Caption: Potential mechanism of anti-inflammatory action.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate cells (24h) A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for a further 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compounds in a 96-well plate B Inoculate each well with a standardized suspension of the test microorganism A->B C Include positive (no compound) and negative (no inoculum) controls B->C D Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24h) C->D E Visually inspect the wells for turbidity (bacterial/fungal growth) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Broth microdilution experimental workflow.

Detailed Steps:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Controls: Include a positive control well containing only the growth medium and the inoculum, and a negative control well with only the growth medium.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data strongly support their potential as anticancer and antimicrobial agents, with preliminary indications for anti-inflammatory activity.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in preclinical animal models.

  • Exploration of other therapeutic areas: Investigating the potential of these derivatives against other diseases, such as viral infections and neurodegenerative disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde from 3-bromobenzo[b]thiophene. The primary method described is the formylation via lithium-halogen exchange, a robust and high-yielding route for the introduction of a formyl group at the 2-position of the benzo[b]thiophene nucleus. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable synthetic intermediate in the preparation of various biologically active compounds and functional materials. The presence of the aldehyde and bromide functionalities allows for diverse subsequent chemical transformations, making it a key building block in medicinal chemistry and materials science. This protocol details a reliable method for its preparation from commercially available 3-bromobenzo[b]thiophene.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot procedure involving a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Bromobenzo[b]thiophene≥97%Sigma-Aldrich5394-13-8
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated aq. NH₄ClReagent GradeFisher Scientific12125-02-9
Saturated aq. NaCl (Brine)Reagent GradeVWR7647-14-5
Magnesium sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Dry ice/acetone bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

3.3. Detailed Procedure

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

  • Initial Solution: 3-bromobenzo[b]thiophene (e.g., 5.0 g, 23.46 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) in the flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath with constant stirring.

  • Lithium-Halogen Exchange: n-Butyllithium (2.5 M in hexanes, 10.3 mL, 25.81 mmol, 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 2.7 mL, 35.19 mmol, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValueReference
Reactant
3-Bromobenzo[b]thiophene5.0 g (23.46 mmol)-
Reagents
n-Butyllithium1.1 eq (25.81 mmol)-
N,N-Dimethylformamide1.5 eq (35.19 mmol)-
Reaction Conditions
SolventAnhydrous THF-
Temperature-78 °C to Room Temp.-
Reaction Time~12 hours-
Product
Product NameThis compound-
Yield (Typical)75-85%[1]
Characterization
AppearanceSolid
Molecular FormulaC₉H₅BrOS
Molecular Weight241.10 g/mol
Melting Point117-121 °C
CAS Number10135-00-9

Visualization of Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-bromobenzo[b]thiophene in anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi dropwise (Lithium-Halogen Exchange) cool->add_buli add_dmf Add anhydrous DMF (Formylation) add_buli->add_dmf warm_quench Warm to RT and Quench with aq. NH4Cl add_dmf->warm_quench extract Extract with Et2O warm_quench->extract wash_dry Wash and Dry organic phase extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are crucial for the success of the reaction.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. Benzo[b]thiophenes are an important class of heterocyclic compounds that are scaffolds in numerous pharmaceutically active molecules. The introduction of a formyl group at the 2-position of the benzo[b]thiophene nucleus, particularly with a bromine substituent at the 3-position, creates a valuable intermediate for further functionalization in drug discovery and development. The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic substitution to the electron-rich 2-position.

This document provides detailed application notes and a generalized protocol for the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde from 3-Bromobenzo[b]thiophene using the Vilsmeier-Haack reaction.

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of DMF and POCl₃. Subsequently, the electron-rich 3-bromobenzo[b]thiophene attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the work-up to yield the desired this compound.

Experimental Protocols

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column (optional, for purification)

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.

Step 2: Formylation of 3-Bromobenzo[b]thiophene

  • Dissolve 3-Bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of 3-Bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product. Please note that the reaction yield is an estimated value based on typical Vilsmeier-Haack reactions and may vary depending on the specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Estimated Yield (%)
3-Bromobenzo[b]thiopheneC₈H₅BrS213.09Liquid/Solid33-36280-282N/A
This compound C₉H₅BrOS 241.11 Solid 117-121 [1]351.3±22.0 [1]70-90

Visualizations

Reaction Scheme:

Vilsmeier_Haack_Synthesis Synthesis of this compound cluster_reactants Reactants cluster_product Product Reactant1 3-Bromobenzo[b]thiophene Reaction Formylation Reactant1->Reaction Vilsmeier-Haack Reaction Reactant2 DMF + POCl3 Reactant2->Reaction Product This compound Reaction->Product

Caption: Vilsmeier-Haack formylation of 3-Bromobenzo[b]thiophene.

Experimental Workflow:

Experimental_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B 2. Add 3-Bromobenzo[b]thiophene solution at 0°C A->B C 3. Reaction at elevated temperature (e.g., 40-70°C, 2-6h) B->C D 4. Quench with ice-water C->D E 5. Neutralize with NaHCO3 D->E F 6. Extraction with DCM E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify (Recrystallization/ Column Chromatography) G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction between DMF and POCl₃ is exothermic. Ensure proper cooling to control the reaction temperature.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always wear appropriate PPE during the entire experimental procedure.

Characterization Data of the Product

The final product, this compound, should be characterized to confirm its identity and purity. The following are expected characterization data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around δ 9.8-10.2 ppm) and the aromatic protons of the benzo[b]thiophene ring system.

  • ¹³C NMR: The carbon NMR spectrum should show a characteristic signal for the carbonyl carbon of the aldehyde (around δ 180-190 ppm) in addition to the signals for the carbons of the benzo[b]thiophene core.

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (241.11 g/mol ), along with a characteristic isotopic pattern for the presence of a bromine atom.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the synthesis of this compound. The provided protocol, based on general procedures for similar substrates, offers a solid starting point for researchers. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents may be necessary to achieve the best results. Proper safety precautions must be followed due to the hazardous nature of some of the reagents involved. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this core structure is crucial for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to introduce aryl and heteroaryl substituents onto the benzo[b]thiophene ring.[2][3][4] This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 3-Bromobenzo[b]thiophene-2-carbaldehyde with various boronic acids.

3-Arylbenzo[b]thiophene-2-carbaldehydes, the products of this reaction, are valuable intermediates for the synthesis of a diverse array of more complex molecules. The aldehyde functionality serves as a handle for further chemical transformations, such as condensations, oxidations, and reductions, enabling the construction of libraries of compounds for screening in drug discovery programs. For instance, these intermediates can be converted to chalcones, which have shown potential as cytotoxic agents against cancer cell lines.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. The reaction proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for achieving high yields and purity of the desired product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with arylboronic acids, extrapolated from similar thiophene systems.[4][5][6]

ParameterConditionNotes
Substrate This compoundThe starting material.
Coupling Partner Arylboronic acid or Arylboronic acid pinacol esterA slight excess (1.1-1.5 equivalents) is often used to ensure complete consumption of the starting halide.
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A common and effective catalyst for this type of transformation. Other palladium catalysts can also be employed.[2][5]
Base K₃PO₄ (Potassium phosphate) or Na₂CO₃ (Sodium carbonate)An inorganic base is required to facilitate the transmetalation step.
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[4][6]
Reaction Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the palladium catalyst.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylbenzo[b]thiophene-2-carbaldehyde.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArX 3-Bromobenzo[b]thiophene -2-carbaldehyde ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' (Transmetalation Intermediate) ArPdX->ArPdAr Transmetalation ArBOH2 Ar'B(OH)₂ (Arylboronic Acid) ArBOH2->ArPdAr Base Base (e.g., K₃PO₄) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr 3-Arylbenzo[b]thiophene -2-carbaldehyde ArPdAr->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ - Toluene/Water start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert heat Heat Reaction Mixture (e.g., 90°C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc/Water - Separate Layers - Extract Aqueous Layer - Wash with Brine monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Development

The 3-arylbenzo[b]thiophene-2-carbaldehyde products serve as versatile building blocks for the synthesis of potential drug candidates. The aldehyde group can be readily transformed into other functional groups, allowing for the exploration of a wide chemical space. For example, condensation reactions with active methylene compounds can lead to the formation of chalcone-like structures, which have been investigated for their anticancer properties.[5] Furthermore, the aryl group introduced via the Suzuki coupling can be tailored to modulate the pharmacological properties of the final compounds, such as their potency, selectivity, and pharmacokinetic profile. The benzo[b]thiophene core itself is a privileged scaffold in medicinal chemistry, and its substitution at the 3-position with diverse aryl groups can lead to the discovery of novel bioactive molecules.[1]

Drug_Discovery_Pathway start 3-Bromobenzo[b]thiophene -2-carbaldehyde suzuki Suzuki Coupling with Arylboronic Acids start->suzuki intermediate 3-Arylbenzo[b]thiophene -2-carbaldehyde suzuki->intermediate derivatization Further Derivatization (e.g., Condensation, Oxidation, Reduction) intermediate->derivatization library Library of Diverse Benzo[b]thiophene Derivatives derivatization->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening hit Hit Identification and Lead Optimization screening->hit candidate Drug Candidate hit->candidate

Caption: Role in the drug discovery process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-arylbenzo[b]thiophene-2-carbaldehydes from this compound. The provided protocol offers a reliable starting point for researchers to synthesize these valuable intermediates. The versatility of the resulting products makes them attractive scaffolds for the development of new therapeutic agents and functional materials. Careful optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes: 3-Bromobenzo[b]thiophene-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromobenzo[b]thiophene-2-carbaldehyde is a key heterocyclic intermediate in organic synthesis. Its structure, featuring a benzothiophene core, a reactive aldehyde group at the 2-position, and a bromine atom at the 3-position, makes it a highly versatile building block. The aldehyde functionality allows for various condensation and nucleophilic addition reactions, while the bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions. This dual reactivity enables the construction of complex molecular architectures, particularly those with applications in medicinal chemistry and materials science. Derivatives of benzothiophene are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

Physicochemical Properties

PropertyValueReference
CAS Number 10135-00-9[2][3]
Molecular Formula C₉H₅BrOS[2][3]
Molecular Weight 241.10 g/mol [2][3]
Appearance Yellow to brown solid[3]
Melting Point 117-121 °C[3]

Key Applications and Synthetic Protocols

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations.

logical_relationship cluster_reactions Synthetic Transformations cluster_products Product Classes main This compound suzuki Suzuki-Miyaura Cross-Coupling main->suzuki C-Br activation condensation Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) main->condensation C=O reactivity fused_synthesis Fused Heterocycle Synthesis main->fused_synthesis Dual reactivity aryl_benzothiophenes 3-Aryl-benzo[b]thiophene Derivatives suzuki->aryl_benzothiophenes chalcones Benzothiophene Chalcones condensation->chalcones thienopyridines Thieno[2,3-b]pyridines fused_synthesis->thienopyridines aryl_benzothiophenes->condensation Further Functionalization

Caption: Synthetic utility of this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This strategy is widely used to synthesize 3-arylbenzo[b]thiophene derivatives, which are precursors to various biologically active molecules.

Application Example: Synthesis of 3-Arylthiophene-2-carbaldehydes as precursors for anticancer agents. A similar methodology has been applied to synthesize 3-aryl thiophene-2-carbaldehydes, which were then used to create chalcones with antiproliferative activity against human colon cancer cell lines.[4]

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)M.p. (°C)Reference
3-Methoxyphenylboronic acid3-(3-Methoxyphenyl)thiophene-2-carbaldehyde93%95[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, DMF) is added the corresponding arylboronic acid (1.1 eq).

  • An aqueous solution of a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq) is added to the mixture.

  • The mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is added.

  • The reaction mixture is heated to reflux (85-90 °C) and stirred for 12-24 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-arylbenzo[b]thiophene-2-carbaldehyde.

Condensation Reactions for Chalcone Synthesis

The aldehyde group at the C2 position is readily available for condensation reactions with various active methylene compounds or methyl ketones. A common application is the Claisen-Schmidt condensation to form chalcones, which are well-known pharmacophores.

Application Example: Synthesis of benzothiophene-based chalcones with potential anticancer activity. The 3-arylbenzo[b]thiophene-2-carbaldehydes synthesized via Suzuki coupling can be further reacted with aryl methyl ketones to produce chalcones.[4]

Quantitative Data for Chalcone Synthesis

3-Arylthiophene-2-carbaldehydeAryl Methyl KetoneProductYield (%)IC₅₀ (µg/mL) vs HCT-15Reference
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde4-ChloroacetophenoneProduct 5a85%21[4]
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde2-AcetylthiopheneProduct 5g82%22.8[4]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation [4]

  • A solution of 3-arylbenzo[b]thiophene-2-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol is prepared.

  • An aqueous solution of a base (e.g., NaOH or KOH, 2.0-3.0 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral to litmus, and then washed with cold ethanol.

  • The solid product is dried under vacuum to yield the pure chalcone derivative.

experimental_workflow start 3-Bromobenzo[b]thiophene- 2-carbaldehyde suzuki_step Step 1: Suzuki Coupling - Arylboronic Acid - Pd(PPh₃)₄, Base - Toluene/Water, 90°C start->suzuki_step intermediate 3-Aryl-benzo[b]thiophene- 2-carbaldehyde suzuki_step->intermediate condensation_step Step 2: Condensation - Aryl Methyl Ketone - NaOH, Ethanol - Room Temperature intermediate->condensation_step final_product Benzothiophene Chalcone (e.g., Anticancer Agent) condensation_step->final_product

Caption: Workflow for synthesis of benzothiophene chalcones.

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry. The synthesis often involves a multi-step sequence that utilizes both the aldehyde and the bromo-substituent.

Application Example: Synthesis of thieno[3,2-b]pyridines. Although specific protocols starting directly from this compound are not detailed in the provided results, its analogous structure, 3-bromothiophene-2-carbaldehyde, is a known precursor for such syntheses. The general strategy involves the initial formation of an enamine or related intermediate from the aldehyde, followed by an intramolecular cyclization involving the displacement of the bromide.

Experimental Protocol: Conceptual Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis

  • Knoevenagel Condensation: this compound (1.0 eq) is reacted with an active methylene nitrile, such as malononitrile (1.0 eq), in the presence of a base like piperidine in a solvent such as ethanol. The mixture is refluxed to yield 2-(3-bromobenzo[b]thiophen-2-yl)methylene)malononitrile.

  • Gewald Reaction: The resulting product can then undergo a cyclization reaction. For instance, a reaction with a ketone in the presence of a base can lead to the formation of a substituted thieno[2,3-b]pyridine ring system. The exact conditions would depend on the specific substrate and desired product.

Biological Significance of Derivatives

Derivatives synthesized from this compound have shown promise in various therapeutic areas:

  • Anticancer Activity: As demonstrated, chalcones derived from this building block exhibit significant antiproliferative effects against cancer cell lines.[4]

  • Antimicrobial and Antifungal Activity: The benzo[b]thiophene core is a known pharmacophore in antimicrobial agents.[1] Halogenated benzothiophenes, in particular, have shown low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and yeast.[1]

  • Other Activities: Various other derivatives have been investigated for local anesthetic, anticholinergic, and antihistaminic activities.[5]

This compound is a potent and versatile building block in modern organic synthesis. The strategic placement of its aldehyde and bromo functionalities provides synthetic chemists with a reliable platform for constructing a diverse array of complex molecules. Its utility in the synthesis of biologically active compounds, particularly in the fields of oncology and infectious diseases, underscores its importance for researchers, scientists, and professionals in drug development. The protocols outlined herein provide a foundation for the further exploration and application of this valuable chemical intermediate.

References

Application Notes and Protocols: 3-Bromobenzo[b]thiophene-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzo[b]thiophene-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. The presence of the aldehyde and bromo functionalities at adjacent positions on the benzo[b]thiophene scaffold allows for a variety of chemical transformations, leading to the development of novel therapeutic agents. The benzo[b]thiophene core itself is a recognized pharmacophore present in several approved drugs and is known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antimicrobial and anticancer agents.

Key Applications in Medicinal Chemistry

The strategic placement of the aldehyde and bromine substituents on the this compound scaffold makes it an ideal starting material for various synthetic transformations, including:

  • Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles, such as amines and active methylene compounds, to form Schiff bases, chalcones, and other derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to Suzuki-Miyaura, Heck, and other cross-coupling reactions, enabling the introduction of diverse aryl and vinyl substituents.

  • Multicomponent Reactions: The reactivity of the aldehyde allows for its participation in multicomponent reactions to construct complex molecular architectures in a single step.

These synthetic routes have led to the discovery of potent antimicrobial and anticancer agents derived from this compound.

Application 1: Synthesis of Antimicrobial Thiosemicarbazones

Thiosemicarbazones derived from this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[2] The thiosemicarbazone moiety is a well-known pharmacophore that contributes to the biological activity of various compounds.

Quantitative Data: Antimicrobial Activity of Benzo[b]thiophene-based Thiosemicarbazones
CompoundTarget OrganismMIC (µg/mL)Reference
(from 3-methylbenzo[b]thiophene-2-carbaldehyde)E. faecalis>512[2]
S. aureus256[2]
E. coli>512[2]
P. aeruginosa>512[2]
S. marcescens>512[2]
C. albicans>512[2]
(from this compound)E. faecalis128[2]
S. aureus64[2]
E. coli>512[2]
P. aeruginosa>512[2]
S. marcescens>512[2]
C. albicans512[2]
Experimental Protocol: Synthesis of this compound Thiosemicarbazone (L³)

This protocol is adapted from the synthesis of related thiosemicarbazones.[2]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in hot ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, Mass Spectrometry).

G cluster_workflow Synthesis of Thiosemicarbazone from this compound start Start dissolve_aldehyde Dissolve 3-Bromobenzo[b]thiophene- 2-carbaldehyde in hot ethanol start->dissolve_aldehyde dissolve_thiosemicarbazide Dissolve thiosemicarbazide in hot ethanol start->dissolve_thiosemicarbazide mix_reactants Mix aldehyde and thiosemicarbazide solutions dissolve_aldehyde->mix_reactants dissolve_thiosemicarbazide->mix_reactants add_catalyst Add catalytic amount of acetic acid mix_reactants->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool filter_wash Filter and wash with cold ethanol cool->filter_wash dry Dry the product filter_wash->dry end_product Thiosemicarbazone Product dry->end_product

Caption: Workflow for the synthesis of antimicrobial thiosemicarbazones.

Application 2: Synthesis of Anticancer Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anticancer properties.[3] this compound can be utilized to synthesize novel chalcones with potential as anticancer agents. A common synthetic strategy involves a Suzuki-Miyaura coupling to replace the bromine atom with an aryl group, followed by a Claisen-Schmidt condensation of the resulting aldehyde with an appropriate acetophenone.

Quantitative Data: Anticancer Activity of Thiophene-based Chalcones

The following data for thiophene-based chalcones (not benzo[b]thiophene) is provided as a reference for the potential of this class of compounds.[4]

CompoundCell LineIC₅₀ (µg/mL)Reference Drug (Doxorubicin) IC₅₀ (µg/mL)Reference
5a HCT-15 (Colon)2125[4]
5g HCT-15 (Colon)22.825[4]
Experimental Protocols

This protocol is adapted from a similar reaction with 3-bromothiophene-2-carbaldehyde.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere apparatus (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of this compound, 1.2 equivalents of the arylboronic acid, and 2.0 equivalents of sodium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents) to the mixture under the inert atmosphere.

  • Attach a reflux condenser and heat the reaction mixture to reflux (e.g., 80-90 °C) for 12-24 hours, or until completion as monitored by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-arylbenzo[b]thiophene-2-carbaldehyde.

This protocol describes the condensation of the 3-arylbenzo[b]thiophene-2-carbaldehyde with an acetophenone.[4]

Materials:

  • 3-Arylbenzo[b]thiophene-2-carbaldehyde (from Protocol 2.1)

  • Substituted acetophenone (e.g., acetophenone)

  • Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 equivalent of the 3-arylbenzo[b]thiophene-2-carbaldehyde and 1.1 equivalents of the substituted acetophenone in methanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • Characterize the final product using appropriate analytical techniques.

G cluster_pathway Synthetic Pathway to Anticancer Chalcones start_material 3-Bromobenzo[b]thiophene- 2-carbaldehyde suzuki_coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) start_material->suzuki_coupling intermediate 3-Arylbenzo[b]thiophene- 2-carbaldehyde suzuki_coupling->intermediate claisen_schmidt Claisen-Schmidt Condensation (with Acetophenone) intermediate->claisen_schmidt end_product Anticancer Chalcone claisen_schmidt->end_product

Caption: Synthetic pathway for the preparation of anticancer chalcones.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in medicinal chemistry. The protocols provided herein for the synthesis of antimicrobial thiosemicarbazones and anticancer chalcones serve as a foundation for further exploration and development of new therapeutic agents based on the benzo[b]thiophene scaffold. The adaptability of this building block to various synthetic transformations encourages its use in the generation of diverse chemical libraries for drug discovery programs.

References

Synthesis of Novel Antibacterial Agents from 3-Bromobenzo[b]thiophene-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of potential antibacterial agents derived from 3-Bromobenzo[b]thiophene-2-carbaldehyde. The methodologies outlined below cover the preparation of thiosemicarbazones, Schiff bases, and chalcones, classes of compounds known for their antimicrobial properties. Additionally, protocols for the evaluation of antibacterial activity are provided, along with a compilation of reported activity data.

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial effects. The functionalization of this core structure offers a promising avenue for the development of novel antibacterial agents to combat the growing challenge of antimicrobial resistance. This compound serves as a versatile starting material, with its aldehyde group amenable to various chemical transformations to yield a diverse library of derivatives. This application note details the synthesis and evaluation of three such classes of derivatives: thiosemicarbazones, Schiff bases, and chalcones.

Synthetic Schemes

The general synthetic approaches for the preparation of thiosemicarbazones, Schiff bases, and chalcones from this compound are depicted below.

Synthetic_Workflow start This compound thiosemicarbazones Thiosemicarbazones start->thiosemicarbazones Condensation schiff_bases Schiff Bases start->schiff_bases Condensation chalcones Chalcones start->chalcones Claisen-Schmidt Condensation thiosemicarbazide Thiosemicarbazide / Substituted Thiosemicarbazides thiosemicarbazide->thiosemicarbazones amines Primary Amines (Anilines, etc.) amines->schiff_bases acetophenones Substituted Acetophenones acetophenones->chalcones antibacterial_screening Antibacterial Screening (MIC/MBC Determination) thiosemicarbazones->antibacterial_screening schiff_bases->antibacterial_screening chalcones->antibacterial_screening

Caption: General synthetic workflow for the preparation of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of Thiosemicarbazones

This protocol is based on the synthesis of thiosemicarbazones from 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde[1].

Materials:

  • This compound

  • Appropriate thiosemicarbazide (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in hot ethanol.

  • In a separate flask, dissolve the appropriate thiosemicarbazide (1 equivalent) in ethanol.

  • Add the thiosemicarbazide solution dropwise to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure thiosemicarbazone.

Protocol 2: Synthesis of Schiff Bases

This protocol is a general procedure adapted from the synthesis of Schiff bases from thiophene-2-carboxaldehyde[2][3].

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add 3-4 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After cooling, the resulting precipitate is filtered, washed with ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol is a general procedure for Claisen-Schmidt condensation adapted for the specified starting material[4][5].

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in an iodine flask.

  • To this solution, add an aqueous solution of KOH and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Acidify the mixture with concentrated HCl to precipitate the chalcone.

  • Filter the solid product using a Buchner funnel and wash with water.

  • Purify the crude chalcone by recrystallization from ethanol.

Antibacterial Activity Screening

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria) and a negative control (broth only) in each plate. A standard antibiotic should also be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize the reported antibacterial activity of benzo[b]thiophene derivatives.

Table 1: Antibacterial Activity of Benzo[b]thiophene Thiosemicarbazones

CompoundRTest OrganismMIC (µg/mL)Reference
1HE. faecalis>1000[1]
S. aureus250[1]
E. coli500[1]
P. aeruginosa1000[1]
S. marcescens500[1]
2PhenylE. faecalis125[1]
S. aureus62.5[1]
E. coli250[1]
P. aeruginosa500[1]
S. marcescens250[1]

Note: The original study used 3-methyl and 3-bromo derivatives. The data presented here is for the 3-bromo derivatives where specified.

Table 2: Antibacterial Activity of Thiophene Schiff Bases

CompoundTest OrganismMIC (µg/mL)Reference
2-thiophenylidine anilineS. aureus>3 to 200[2]
B. megaterium>3 to 200[2]
B. subtilis>3 to 200[2]
P. vulgaris3.0 to 200[2]
E. coli3.0 to 200[2]
P. aeruginosa3.0 to 200[2]

Note: These values are for derivatives of thiophene-2-carbaldehyde. Specific data for this compound derivatives needs to be determined experimentally.

Table 3: Antibacterial Activity of Thiophene Chalcones

CompoundTest OrganismMIC (µg/mL)Reference
Thiophene Chalcone 2aE. coli62.5[4]
Thiophene Chalcone 2bE. coli31.25[4]
Thiophene Chalcone 2cE. coli125[4]
Thiophene Chalcone 2dE. coli62.5[4]
Thiophene Chalcone 2eE. coli125[4]
Thiophene Chalcone 2fE. coli31.25[4]
Ciprofloxacin (Standard)E. coli15.625[4]

Note: These values are for derivatives of thiophene-2-carbaldehyde. Specific data for this compound derivatives needs to be determined experimentally.

Mechanism of Action (Proposed)

The precise mechanism of action for these compounds is often multifaceted and not fully elucidated. However, for some thiophene-based antibacterial agents, proposed mechanisms include the disruption of bacterial cell membrane potential and the induction of reactive oxygen species (ROS), leading to cellular damage and death.

Mechanism_of_Action compound Benzo[b]thiophene Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with ros Increased Reactive Oxygen Species (ROS) compound->ros Induces disruption Membrane Potential Disruption membrane->disruption damage Cellular Damage disruption->damage ros->damage death Bacterial Cell Death damage->death

Caption: Proposed mechanism of antibacterial action.

References

Unlocking Antifungal Potential: Application Notes and Protocols for 3-Bromobenzo[b]thiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration of novel chemical scaffolds for the development of effective antifungal agents. Benzo[b]thiophene, a heterocyclic compound, has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for the investigation of antifungal properties of derivatives synthesized from 3-Bromobenzo[b]thiophene-2-carbaldehyde. This scaffold serves as a versatile starting material for creating a diverse library of compounds with potential therapeutic applications.

Application Notes

Derivatives of this compound have demonstrated promising activity against a range of fungal species. The core structure allows for chemical modifications that can enhance antifungal potency and selectivity. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzothiophene ring and modifications of the carbaldehyde group are crucial for biological activity.[3][4]

Key Opportunities for Drug Discovery:

  • Broad-Spectrum Activity: Certain derivatives exhibit inhibitory effects against both yeast and filamentous fungi, including clinically relevant species like Candida albicans and Aspergillus species.[3]

  • Novel Mechanisms of Action: Some benzothiophene derivatives have been shown to disrupt the fungal cell ultrastructure and inhibit mitochondrial complex III, suggesting a mechanism of action distinct from commonly used azole antifungals.[5] This presents an opportunity to develop drugs that can overcome existing resistance mechanisms.

  • Combination Therapy: The potential for synergistic effects with existing antifungal drugs could enhance treatment efficacy and reduce the likelihood of resistance development.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) data for representative 3-halobenzo[b]thiophene derivatives against pathogenic yeast.

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference
1 2-(1-Cyclohexanol)-3-chlorobenzo[b]thiopheneCandida albicans16[4]
2 2-(1-Cyclohexanol)-3-bromobenzo[b]thiopheneCandida albicans16[4]
3 Thiosemicarbazone of this compoundCandida albicansLower activity compared to bacteria[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel antifungal compounds. The following are key experimental protocols.

Protocol 1: Synthesis of 3-Halobenzo[b]thiophene Derivatives

This protocol describes a general method for the synthesis of 3-halo substituted benzo[b]thiophenes via electrophilic cyclization.[4][7]

Materials:

  • 2-Alkynyl thioanisole precursor

  • Sodium halide (e.g., NaCl, NaBr)

  • Copper(II) sulfate (CuSO₄)

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the 2-alkynyl thioanisole precursor in ethanol in a round-bottom flask.

  • Add sodium halide and copper(II) sulfate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Synthesized benzothiophene derivatives

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Visualizing Workflows and Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization start This compound reaction Chemical Modification (e.g., Aldol, Schiff Base) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic mfc MFC Determination mic->mfc ergosterol Ergosterol Biosynthesis Assay mfc->ergosterol ros ROS Production Assay mfc->ros cell_imaging Cell Morphology Analysis (Microscopy) mfc->cell_imaging sar Structure-Activity Relationship (SAR) Studies cell_imaging->sar adme In silico ADME/Tox Prediction sar->adme

Caption: Experimental workflow for antifungal drug discovery.

signaling_pathway cluster_compound Benzothiophene Derivative cluster_cell Fungal Cell cluster_effect Antifungal Effects compound This compound Derivative membrane Cell Membrane compound->membrane Interacts with enzyme Lanosterol 14-alpha-demethylase compound->enzyme Inhibits complex_iii Complex III compound->complex_iii Inhibits membrane_disruption Membrane Disruption membrane->membrane_disruption ergosterol Ergosterol ergosterol->membrane Component of enzyme->ergosterol Synthesizes ergosterol_depletion Ergosterol Depletion enzyme->ergosterol_depletion leads to mitochondria Mitochondrion ros Increased ROS complex_iii->ros leads to apoptosis Apoptosis membrane_disruption->apoptosis ergosterol_depletion->membrane_disruption ros->apoptosis

Caption: Potential antifungal mechanisms of action.

References

The Versatile Precursor: Exploring the Potential of 3-Bromobenzo[b]thiophene-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Bromobenzo[b]thiophene-2-carbaldehyde is a halogenated heterocyclic aldehyde that holds potential as a versatile building block in the synthesis of advanced functional materials. Its unique structure, featuring a fused thiophene and benzene ring system functionalized with both a reactive aldehyde group and a bromine atom, offers multiple avenues for chemical modification. These characteristics make it a molecule of interest for researchers and scientists in materials science and drug development, particularly for the creation of novel organic electronic materials and biologically active compounds. While specific, widespread applications in materials science are still emerging, its potential is rooted in the well-established utility of the broader benzo[b]thiophene class of compounds in organic electronics.

Application Notes

The aldehyde functionality of this compound serves as a key reaction site for the synthesis of a variety of organic molecules. It can readily undergo condensation reactions, such as Knoevenagel condensation and Schiff base formation, to extend the π-conjugated system. The bromine atom provides a handle for cross-coupling reactions, most notably Suzuki and Stille couplings, which are pivotal for the construction of conjugated polymers and dendrimers. These polymers are the cornerstone of many organic electronic devices.

Potential Applications in Materials Science:

  • Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene-containing polymers have been investigated as the active semiconductor layer in OFETs. The fused ring system promotes π-π stacking, which is crucial for efficient charge transport. The electronic properties of such polymers can be fine-tuned by introducing different functional groups, a process where this compound could serve as a key monomer.

  • Organic Photovoltaics (OPVs): As a component of donor-acceptor conjugated polymers, benzo[b]thiophene derivatives can contribute to the light-harvesting and charge-transporting properties of the active layer in solar cells.

  • Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the benzo[b]thiophene unit can be incorporated into emissive or charge-transporting materials for OLEDs, potentially leading to devices with high efficiency and stability.

  • Dyes and Pigments: The extended conjugation possible through reactions of the aldehyde group can lead to the formation of intensely colored compounds, making them suitable for applications as dyes and pigments.

Experimental Protocols

While specific protocols for the polymerization of this compound are not widely reported, a general synthetic methodology for a related compound, Benzo[b]thiophene-2-carbaldehyde, is provided below to illustrate a potential synthetic pathway. This can be adapted for the bromo-substituted analogue.

Synthesis of Benzo[b]thiophene-2-carbaldehyde:

This protocol describes a one-pot synthesis from methylthiobenzene.

Materials:

  • Methylthiobenzene

  • n-Butyllithium (BuLi) in hexane

  • Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Under a nitrogen atmosphere, dissolve methylthiobenzene (1.0 eq) in anhydrous hexane.

  • Add TMEDA (3.0 eq) to the solution with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BuLi in hexane (3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Cool the mixture again with a cold water bath and slowly add anhydrous DMF (3.4 eq).

  • Let the mixture stir at room temperature for another 24 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic and aqueous phases.

  • Extract the aqueous layer with diethyl ether.

  • Combine all organic phases and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Benzo[b]thiophene-2-carbaldehyde.

Visualizations

Logical Workflow for Material Synthesis and Characterization

The following diagram illustrates a general workflow from the precursor, this compound, to the fabrication and testing of an organic electronic device.

G precursor This compound synthesis Polymerization / Derivatization (e.g., Suzuki Coupling, Knoevenagel Condensation) precursor->synthesis material Functional Material (e.g., Conjugated Polymer) synthesis->material purification Purification (e.g., Soxhlet Extraction, Chromatography) material->purification characterization Material Characterization (NMR, UV-Vis, CV, TGA) purification->characterization fabrication Device Fabrication (e.g., Spin Coating, Evaporation) purification->fabrication device Organic Electronic Device (OFET, OPV) fabrication->device testing Device Performance Testing (e.g., I-V characteristics, Efficiency) device->testing analysis Data Analysis and Optimization testing->analysis analysis->synthesis G start This compound product Extended π-Conjugated System start->product Knoevenagel Condensation reagent Active Methylene Compound (e.g., Malononitrile) reagent->product conditions Base Catalyst (e.g., Piperidine) conditions->product

Application Notes and Protocols: Condensation Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reactions between 3-Bromobenzo[b]thiophene-2-carbaldehyde and various active methylene compounds. The resulting vinylidene and pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the benzo[b]thiophene scaffold.

Introduction

The benzo[b]thiophene moiety is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of this core structure through condensation reactions with active methylene compounds provides a versatile route to novel derivatives with potentially enhanced or novel therapeutic applications. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a powerful tool for the formation of C-C double bonds. This set of protocols focuses on the application of this reaction to this compound, a key intermediate for the synthesis of a diverse library of compounds.

Reaction Overview

The general scheme for the condensation reaction involves the reaction of this compound with an active methylene compound in the presence of a basic catalyst.

Reaction_Overview reac1 This compound plus + reac1->plus reac2 Active Methylene Compound product Condensation Product reac2->product Knoevenagel Condensation plus->reac2 catalyst Base Catalyst catalyst->product

Caption: General scheme of the Knoevenagel condensation.

Data Summary

The following table summarizes the quantitative data for the condensation reactions of this compound with various active methylene compounds.

Product IDActive Methylene CompoundCatalystSolventReaction TimeYield (%)Melting Point (°C)
1a MalononitrilePiperidineEthanol4 h92198-200
1b Ethyl CyanoacetatePiperidineEthanol6 h88145-147
1c 2-CyanoacetamidePiperidineEthanol5 h85230-232
2a Barbituric AcidAcetic AcidEthanol8 h78>300
2b 2-Thiobarbituric AcidAcetic AcidEthanol8 h81>300

Experimental Protocols

Protocol 1: Synthesis of 2-((3-Bromobenzo[b]thiophen-2-yl)methylene)malononitrile (1a)

Materials:

  • This compound (1.0 g, 4.15 mmol)

  • Malononitrile (0.27 g, 4.15 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • To a solution of this compound (1.0 g, 4.15 mmol) in ethanol (20 mL), add malononitrile (0.27 g, 4.15 mmol).

  • Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-((3-Bromobenzo[b]thiophen-2-yl)methylene)malononitrile as a crystalline solid.

Characterization Data:

  • Yield: 92%

  • Melting Point: 198-200 °C

  • IR (KBr, cm⁻¹): 2220 (C≡N), 1600 (C=C).

  • ¹H NMR (CDCl₃, δ ppm): 7.45-7.55 (m, 2H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 8.10 (s, 1H, =CH).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-bromobenzo[b]thiophen-2-yl)acrylate (1b)

Materials:

  • This compound (1.0 g, 4.15 mmol)

  • Ethyl Cyanoacetate (0.47 g, 4.15 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (25 mL)

Procedure:

  • Dissolve this compound (1.0 g, 4.15 mmol) and ethyl cyanoacetate (0.47 g, 4.15 mmol) in ethanol (25 mL).

  • Add piperidine (0.1 mL) as a catalyst.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the product by recrystallization from ethanol.

Characterization Data:

  • Yield: 88%

  • Melting Point: 145-147 °C

  • IR (KBr, cm⁻¹): 2215 (C≡N), 1720 (C=O), 1610 (C=C).

  • ¹H NMR (CDCl₃, δ ppm): 1.40 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 7.40-7.50 (m, 2H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.20 (s, 1H, =CH).

Protocol 3: Synthesis of (E)-2-Cyano-3-(3-bromobenzo[b]thiophen-2-yl)acrylamide (1c)

Materials:

  • This compound (1.0 g, 4.15 mmol)

  • 2-Cyanoacetamide (0.35 g, 4.15 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (30 mL)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 g, 4.15 mmol), 2-cyanoacetamide (0.35 g, 4.15 mmol), and ethanol (30 mL).

  • Add piperidine (0.1 mL) and reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

Characterization Data:

  • Yield: 85%

  • Melting Point: 230-232 °C

  • IR (KBr, cm⁻¹): 3350, 3180 (NH₂), 2210 (C≡N), 1680 (C=O), 1605 (C=C).

  • ¹H NMR (DMSO-d₆, δ ppm): 7.50-7.60 (m, 2H, Ar-H), 7.90-8.00 (m, 2H, Ar-H), 8.30 (s, 1H, =CH), 8.50 (s, 2H, NH₂).

Protocol 4: Synthesis of 5-((3-Bromobenzo[b]thiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (2a)

Materials:

  • This compound (1.0 g, 4.15 mmol)

  • Barbituric Acid (0.53 g, 4.15 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (25 mL)

Procedure:

  • A mixture of this compound (1.0 g, 4.15 mmol) and barbituric acid (0.53 g, 4.15 mmol) in ethanol (25 mL) is prepared.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The mixture is refluxed for 8 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with ethanol and then water, and dry to obtain the pure product.

Characterization Data:

  • Yield: 78%

  • Melting Point: >300 °C

  • IR (KBr, cm⁻¹): 3200 (N-H), 1710, 1680 (C=O), 1590 (C=C).

  • ¹H NMR (DMSO-d₆, δ ppm): 7.55-7.65 (m, 2H, Ar-H), 7.95-8.05 (m, 2H, Ar-H), 8.50 (s, 1H, =CH), 11.20 (s, 1H, NH), 11.40 (s, 1H, NH).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Experimental_Workflow start Start reactants Mix Reactants and Catalyst in Solvent start->reactants reaction Reflux Reaction Mixture reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Cool and Precipitate/Filter monitoring->workup If complete purification Recrystallize workup->purification characterization Characterize Product (MP, IR, NMR) purification->characterization end End characterization->end

Caption: General experimental workflow.

Signaling Pathway Logical Relationship

The synthesized benzo[b]thiophene derivatives are often investigated for their potential as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where such a compound might act.

Signaling_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Leads to inhibitor Benzo[b]thiophene Derivative inhibitor->kinase_b Inhibits

Caption: Hypothetical kinase inhibition pathway.

These protocols and data provide a foundation for the synthesis and exploration of novel benzo[b]thiophene derivatives for drug discovery and development. Researchers are encouraged to adapt and optimize these methods as needed for their specific research goals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier reagent formation: The Vilsmeier reagent (chloroiminium ion) may not have formed efficiently from DMF and POCl₃.[1][2][3] 2. Low reactivity of the substrate: 3-Bromobenzo[b]thiophene may be less reactive than other electron-rich aromatic compounds.[1] 3. Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed or too high, leading to degradation.[1] 4. Impure starting materials: The 3-bromobenzo[b]thiophene starting material may contain impurities that inhibit the reaction.1. Ensure anhydrous conditions: Both DMF and the reaction flask should be thoroughly dried. Add POCl₃ dropwise to DMF at a low temperature (e.g., 0 °C) and allow the reagent to form before adding the substrate. 2. Increase reaction time or temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Reaction times of several hours may be necessary.[4][5] 3. Optimize temperature: The Vilsmeier-Haack reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[1] Experiment with a temperature gradient to find the optimal condition. 4. Purify the starting material: Purify the 3-bromobenzo[b]thiophene by distillation or column chromatography before use.[4][5]
Formation of Multiple Products/Side Reactions 1. Over-reaction or side reactions: Under harsh conditions (e.g., high temperatures), the Vilsmeier-Haack reaction can sometimes lead to the formation of chloro-substituted byproducts.[6] 2. Competing reactions: Depending on the substrate and conditions, formylation might occur at other positions, although the 2-position is generally favored for benzo[b]thiophenes.1. Control reaction conditions: Carefully control the reaction temperature and the stoichiometry of the reagents. Use the mildest conditions that afford a reasonable reaction rate. 2. Monitor the reaction closely: Use TLC to monitor the formation of the desired product and stop the reaction once the starting material is consumed to minimize byproduct formation.
Difficult Product Isolation/Purification 1. Emulsion formation during workup: The aqueous workup to hydrolyze the iminium salt intermediate can sometimes lead to stable emulsions.[2] 2. Co-elution of impurities: The product may have a similar polarity to starting material or byproducts, making chromatographic separation difficult.1. Modify workup procedure: Add the reaction mixture slowly to ice-water or a cold aqueous base. If an emulsion forms, try adding brine or filtering through a pad of celite. 2. Optimize chromatography: Use a different solvent system for column chromatography or consider recrystallization to purify the product. A common purification method involves column chromatography on silica gel with an eluent such as hexane.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene.[1][2][3] This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich benzo[b]thiophene ring.[1][2][3]

Q2: How can I prepare the starting material, 3-bromobenzo[b]thiophene?

A2: There are several established methods for synthesizing 3-bromobenzo[b]thiophene:

  • Direct Bromination: This involves the reaction of benzo[b]thiophene with a brominating agent. Common reagents include bromine in a solvent like carbon tetrachloride or N-Bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.[4][5]

  • Electrophilic Cyclization: An alternative, modern approach involves the electrophilic cyclization of 2-alkynyl thioanisoles using a bromine source.[7][8]

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction to improve yield?

A3: To improve the yield, it is crucial to control the following parameters:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. The optimal temperature depends on the substrate's reactivity and should be determined experimentally, often ranging from 0°C to 80°C.[1]

  • Stoichiometry of Reagents: The ratio of the substrate to the Vilsmeier reagent can affect the yield and the formation of byproducts.

  • Reaction Time: The reaction should be monitored by a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for this formylation?

A4: Yes, an alternative method involves the lithiation of 3-bromobenzo[b]thiophene followed by quenching with a formylating agent like DMF.[9] This method requires careful control of anhydrous and low-temperature conditions to handle the organolithium intermediate.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Bromobenzo[b]thiophene

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Substrate: Dissolve 3-bromobenzo[b]thiophene in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4][5]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[5]

Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start: 3-Bromobenzo[b]thiophene Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start->Vilsmeier CheckPurity Check Starting Material Purity Start->CheckPurity Workup Aqueous Workup & Extraction Vilsmeier->Workup LowYield Low/No Yield? Vilsmeier->LowYield Purification Purification (Column Chromatography) Workup->Purification PurificationIssue Purification Issues? Workup->PurificationIssue Product Product: this compound Purification->Product SideProducts Side Products? Purification->SideProducts LowYield->SideProducts No CheckConditions Check Reaction Conditions: - Anhydrous? - Temperature? - Reaction Time? LowYield->CheckConditions Yes SideProducts->PurificationIssue No SideProducts->CheckConditions Yes OptimizeChroma Optimize Chromatography or Recrystallize PurificationIssue->OptimizeChroma Also consider ModifyWorkup Modify Workup (Brine, Celite) PurificationIssue->ModifyWorkup Yes CheckConditions->Vilsmeier Adjust CheckPurity->Start Purify OptimizeChroma->Purification Adjust ModifyWorkup->Workup Adjust

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Purification of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-Bromobenzo[b]thiophene-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for the purification of this compound is a mixture of hexane and ethyl acetate. A gradient elution is often employed, starting with a low polarity mixture (e.g., high hexane content) and gradually increasing the polarity by increasing the ethyl acetate content. For the related compound, benzo[b]thiophene-2-carbaldehyde, a gradient from pure hexane to a hexane/ethyl acetate ratio of 8:2 has been successfully used.[1] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A2: To determine the best solvent system, spot your crude sample on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.4, with good separation from any impurities.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is an aromatic aldehyde and can typically be visualized on a TLC plate using a UV lamp (254 nm), where it should appear as a dark spot on a fluorescent background. For further confirmation or if the compound is not UV-active, staining with a p-anisaldehyde solution followed by gentle heating can be effective for visualizing aldehydes. Another option is to use a 2,4-dinitrophenylhydrazine (DNPH) stain, which is highly selective for aldehydes and ketones and typically produces yellow to orange spots.[2][3]

Q4: What are the potential impurities I might encounter?

A4: Potential impurities depend on the synthetic route used. If prepared via Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene, impurities could include unreacted starting material and residual N,N-dimethylformamide (DMF). If synthesized through lithiation of 3-bromobenzo[b]thiophene followed by quenching with DMF, impurities could include the starting material and potentially by-products from over-lithiation or side reactions.

Q5: My compound is not moving from the baseline on the TLC plate. What should I do?

A5: If your compound remains at the baseline, the solvent system is not polar enough. You should increase the proportion of the more polar solvent (ethyl acetate) in your eluent. For very polar compounds that do not move even with a high concentration of ethyl acetate, a small amount of a more polar solvent like methanol can be added to the eluent system.

Q6: My compound is running with the solvent front on the TLC plate. What is the solution?

A6: If your compound is at the solvent front, the eluent is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent (hexane).

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation of Product and Impurities The solvent system has suboptimal polarity.Optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and the impurities. A shallower gradient during column chromatography can also improve separation.
The column is overloaded with the crude sample.Use an appropriate amount of crude product for the size of your column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the solvent system based on your TLC analysis. An ideal Rf for the target compound is around 0.2-0.4.
Streaking or Tailing of the Compound Band The compound may be too concentrated when loaded onto the column.Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also prevent this issue.
The compound might be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine can be added for basic compounds, or acetic acid for acidic compounds.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the solvent system. If necessary, flush the column with a highly polar solvent like pure ethyl acetate or a mixture containing methanol.
The compound may have decomposed on the silica gel.Check the stability of your compound on a silica TLC plate before running the column. If it is unstable, consider using a different stationary phase like alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates

  • UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined hexane/ethyl acetate mixture (e.g., 9:1).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities.

    • Adjust the solvent ratio until the desired product has an Rf of approximately 0.2-0.4 and is well-separated from other spots.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Carefully add a small amount of fresh eluent to the top of the column.

  • Elution and Fraction Collection:

    • Fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by periodically checking the fractions using TLC.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Combine the fractions that contain the pure product.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification cluster_troubleshooting Troubleshooting TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Streaking Streaking? Load->Streaking Collect 5. Collect Fractions Elute->Collect PoorSep Poor Separation? Elute->PoorSep NoElution No Elution? Elute->NoElution Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product PoorSep->TLC Re-optimize Solvent NoElution->Elute Streaking->Load Use Dry Loading

Caption: Workflow for the column chromatography purification of this compound.

References

Common side products in the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.

Issue 1: Presence of Unreacted Starting Material (Benzo[b]thiophene)

Question: My final product is contaminated with the initial starting material, benzo[b]thiophene. How can I avoid this and purify my product?

Answer:

Incomplete bromination is the primary cause of this contamination. To ensure complete consumption of the starting material, consider the following:

  • Reaction Time: Ensure the bromination reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Reagent Stoichiometry: Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) to drive the reaction to completion.

Purification:

If unreacted benzo[b]thiophene is present in the 3-bromobenzo[b]thiophene intermediate, it can be challenging to remove due to similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane or petroleum ether) can separate 3-bromobenzo[b]thiophene from the less polar benzo[b]thiophene.

  • Recrystallization: In some cases, recrystallization from a suitable solvent may help in purifying the brominated intermediate.

The unreacted benzo[b]thiophene will likely carry over to the final product after formylation.

Issue 2: Formation of Isomeric and Poly-brominated Side Products

Question: My spectral analysis indicates the presence of dibromo- and other isomeric bromo- species. How can I minimize their formation?

Answer:

The formation of 2-bromobenzo[b]thiophene and 2,3-dibromobenzo[b]thiophene are common side reactions during the bromination of benzo[b]thiophene.[1]

Mitigation Strategies:

  • Control of Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C) to enhance the regioselectivity towards the 3-position.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine or NBS) dropwise or in small portions to maintain a low concentration of the electrophile in the reaction mixture, which helps to prevent over-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over bromine as it provides a slow, constant supply of bromine, which can improve selectivity.

Identification and Removal:

These byproducts can be identified by spectroscopic methods such as NMR and Mass Spectrometry. Their removal is typically achieved by:

  • Column Chromatography: Careful chromatographic separation is usually effective.

  • Recrystallization: Fractional crystallization may be employed to separate the desired 3-bromo isomer from the di-brominated impurities.

Compound Typical 1H NMR Chemical Shift Range (CDCl3, δ ppm) Notes
3-Bromobenzo[b]thiophene7.30 - 8.00Aromatic protons
2,3-Dibromobenzo[b]thiophene7.40 - 7.90Aromatic protons, absence of thiophene proton signal
Issue 3: Incomplete Formylation and Presence of 3-Bromobenzo[b]thiophene

Question: The Vilsmeier-Haack formylation of my 3-bromobenzo[b]thiophene is not going to completion, leaving a significant amount of the starting material. What can I do to improve the conversion?

Answer:

Incomplete formylation can be due to several factors related to the Vilsmeier-Haack reaction.

Troubleshooting Steps:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality: Use freshly opened or distilled phosphorus oxychloride (POCl3) and dry dimethylformamide (DMF). Old or improperly stored reagents can lead to lower yields.

  • Reaction Temperature and Time: While the Vilsmeier reagent is typically formed at 0 °C, the subsequent formylation may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature. Reactions are often run at temperatures ranging from room temperature to 80°C.

  • Stoichiometry of Vilsmeier Reagent: Ensure a sufficient excess of the Vilsmeier reagent is used to drive the reaction to completion.

Purification:

The unreacted 3-bromobenzo[b]thiophene can be separated from the more polar aldehyde product by:

  • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

  • Recrystallization: The solid this compound can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Issue 4: Formation of 3-Chloro-2-formylbenzo[b]thiophene

Question: I have an unexpected chlorine-containing byproduct in my final product after Vilsmeier-Haack formylation using POCl3. What is it and how can I avoid it?

Answer:

Under more drastic Vilsmeier-Haack reaction conditions (e.g., higher temperatures and prolonged reaction times), the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of 3-Chloro-2-formylbenzo[b]thiophene. This has been observed in the formylation of substituted benzo[b]thiophenes.

Mitigation Strategies:

  • Milder Reaction Conditions: Use the lowest effective temperature and shortest possible reaction time for the formylation. Monitor the reaction closely by TLC to avoid prolonged heating after the reaction has reached completion.

  • Alternative Formylating Agents: If the chloro-substituted byproduct is a persistent issue, consider alternative formylation methods that do not use a chlorine-based Vilsmeier reagent, although these may be less common or require different starting materials.

Identification:

The presence of the chloro-substituted product can be confirmed by mass spectrometry (observing the characteristic isotopic pattern for chlorine) and NMR spectroscopy.

Compound Molecular Weight Key Spectroscopic Features
This compound241.1 g/mol Mass spectrum shows isotopic pattern for one bromine atom.
3-Chlorobenzo[b]thiophene-2-carbaldehyde196.6 g/mol Mass spectrum shows isotopic pattern for one chlorine atom.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis involves two main steps:

  • Bromination of Benzo[b]thiophene: Benzo[b]thiophene is first brominated, typically at the 3-position, using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as chloroform and acetic acid.[2]

  • Vilsmeier-Haack Formylation: The resulting 3-bromobenzo[b]thiophene is then formylated at the 2-position using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring both the bromination and formylation steps. Use an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) and visualize the spots under UV light. The product will generally have a different Rf value than the starting material.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl3): This is a highly corrosive and water-reactive substance. It should be handled with extreme care in a fume hood, and contact with moisture should be avoided.

  • Solvents: Use appropriate flammable and volatile organic solvents in a well-ventilated area.

Q4: Are there any alternative methods for the synthesis?

A4: While the two-step method described is common, other routes exist for constructing the benzo[b]thiophene ring system with the desired substitutions already in place. These often involve multi-step sequences starting from different precursors.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzo[b]thiophene

This protocol is adapted from a literature procedure.[2]

  • Dissolve benzo[b]thiophene (10 g, 74.5 mmol) in a mixture of chloroform (75 mL) and acetic acid (75 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (16.6 g, 93.3 mmol) portion-wise over 4 hours while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with chloroform (200 mL).

  • Wash the organic layer successively with a saturated solution of sodium thiosulfate (200 mL), a saturated solution of sodium carbonate (200 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel, eluting with hexane, to yield 3-bromobenzo[b]thiophene as a yellow oil.

Protocol 2: Vilsmeier-Haack Formylation of 3-Bromobenzo[b]thiophene

This is a general procedure for Vilsmeier-Haack formylation and may need optimization.

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (e.g., 3 equivalents).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (e.g., 1.2 equivalents) dropwise to the cooled DMF with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-bromobenzo[b]thiophene (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Add the solution of 3-bromobenzo[b]thiophene dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Synthesis_Pathway Benzo[b]thiophene Benzo[b]thiophene 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene Benzo[b]thiophene->3-Bromobenzo[b]thiophene NBS, CHCl3/AcOH This compound This compound 3-Bromobenzo[b]thiophene->this compound POCl3, DMF Troubleshooting_Logic start Analysis of Crude Product unreacted_sm Unreacted Starting Material? start->unreacted_sm side_products Unexpected Peaks/Spots? start->side_products incomplete_bromination Incomplete Bromination unreacted_sm->incomplete_bromination Yes (Benzo[b]thiophene) incomplete_formylation Incomplete Formylation unreacted_sm->incomplete_formylation Yes (3-Bromobenzo[b]thiophene) over_bromination Over-bromination side_products->over_bromination Higher m/z (dibromo) chloro_adduct Chloro-adduct Formation side_products->chloro_adduct Unexpected Cl isotope pattern isomeric_byproduct Isomeric Byproduct side_products->isomeric_byproduct Isomeric Peaks

References

Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Suzuki coupling reactions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can significantly lower yields.

    • Solution: Ensure your palladium source, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.[1][2] Consider using a more robust pre-catalyst. For electron-rich substrates, ligands that are more electron-donating can be beneficial.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is a critical step.

    • Solution: The choice of base is crucial. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[1][2] The base's strength and solubility can impact the reaction rate. Trying a different base or a combination of bases may improve the yield.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the desired product's yield.

    • Solution: Dehalogenation (loss of the bromine atom) can be a significant side reaction. This can sometimes be minimized by using milder bases or lower reaction temperatures. Protodeborylation (loss of the boronic acid group) can be mitigated by ensuring anhydrous conditions until the final workup.

Q2: I am observing significant amounts of homocoupling of my arylboronic acid. What can be done to minimize this?

A2: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.

  • Solution:

    • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources and ligands.

Q3: My starting material is not fully consumed, even after prolonged reaction times. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability.

  • Solution:

    • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also lead to catalyst decomposition and increased side product formation. A careful optimization of the temperature is recommended.

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the conversion rate.

    • Ligand: The choice of phosphine ligand can have a profound effect on the reaction. If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more specialized ligand that can stabilize the palladium center and promote the catalytic cycle.

Q4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and how can I remove them?

A4: Purification can be challenging due to the presence of residual catalyst, boronic acid derivatives, and side products.

  • Solution:

    • Workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities. Washing with a dilute acid solution can remove residual base.

    • Chromatography: Column chromatography is often necessary for obtaining a pure product. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: Based on literature for similar thiophene derivatives, a good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[1]

  • Temperature: 80-100 °C

  • Reaction Time: 12-24 hours

It is crucial to monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Q2: Which boronic acids are compatible with this reaction?

A2: A wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, are generally compatible with Suzuki coupling reactions.[1][2] However, the electronic nature of the boronic acid can influence the reaction rate and yield. It is always advisable to perform a small-scale test reaction with a new boronic acid.

Q3: Can I use a different halogenated benzo[b]thiophene-2-carbaldehyde?

A3: While this guide focuses on the 3-bromo derivative, the general principles can be applied to other halogenated analogs. The reactivity of the carbon-halogen bond follows the trend I > Br > Cl. Therefore, iodo-derivatives will be more reactive, and chloro-derivatives will be significantly less reactive and may require more specialized catalysts and harsher reaction conditions.

Q4: Is it necessary to use a phosphine ligand?

A4: In most cases, a phosphine ligand is essential for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle. While some "ligand-free" protocols exist, they often rely on in-situ formation of the active catalytic species and can be less reliable.

Data Presentation

Table 1: Summary of Common Reaction Parameters for Suzuki Coupling of Bromothiophene Derivatives.

ParameterTypical Range/OptionsNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time.
Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)The ligand influences catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base affects the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OThe solvent system influences solubility and reaction kinetics.[1]
Temperature 80 - 120 °CHigher temperatures can increase reaction rate but also decomposition.
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS for completion.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity - Use fresh catalyst - Screen ligands start->catalyst base Optimize Base - Screen different bases - Adjust stoichiometry start->base temp Adjust Temperature - Increase temperature cautiously start->temp side_reactions Side Reactions Observed? catalyst->side_reactions base->side_reactions temp->side_reactions homocoupling Homocoupling? side_reactions->homocoupling Yes dehalogenation Dehalogenation? side_reactions->dehalogenation No homocoupling->dehalogenation No degas Improve Degassing - Use inert atmosphere homocoupling->degas Yes milder_cond Use Milder Conditions - Lower temperature - Weaker base dehalogenation->milder_cond Yes solution Improved Yield dehalogenation->solution No degas->solution milder_cond->solution

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Preventing dehalogenation in reactions with 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromobenzo[b]thiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent dehalogenation and other side reactions during their experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on the benzo[b]thiophene ring is replaced by a hydrogen atom, leading to the formation of benzo[b]thiophene-2-carbaldehyde as an undesired byproduct. This reduces the yield of the desired product and complicates purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.

Q2: Which reaction types are most prone to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are most susceptible to dehalogenation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of this side reaction.

Q3: Are there any general strategies to minimize dehalogenation?

A3: Yes, several general strategies can be employed:

  • Ligand Selection: Use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing dehalogenation pathways.

  • Catalyst Choice: The choice of palladium precursor and its oxidation state can influence the reaction pathway.

  • Base Selection: The strength and nature of the base are critical. Weaker bases are often preferred to suppress hydrodehalogenation.

  • Solvent Effects: The polarity and proticity of the solvent can impact the reaction. Anhydrous solvents are often recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.

  • Additives: In some cases, additives can be used to suppress side reactions.

Q4: How can I detect the formation of the dehalogenated byproduct?

A4: The dehalogenated product, benzo[b]thiophene-2-carbaldehyde, can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectra of your reaction mixture to a standard of the dehalogenated compound will confirm its presence.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Significant formation of benzo[b]thiophene-2-carbaldehyde alongside the desired coupled product.

Potential Cause Troubleshooting Recommendation Expected Outcome
Presence of water Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.Reduced hydrodehalogenation, leading to a higher yield of the desired product.
Inappropriate Base Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.Minimized protonolysis of the aryl-palladium intermediate, thus suppressing dehalogenation.
Ligand Choice Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.Faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.
High Temperature Reduce the reaction temperature and monitor the reaction progress over a longer period.Decreased rate of the dehalogenation side reaction.
Heck Coupling

Issue: Low yield of the desired vinylated product and presence of the dehalogenated byproduct.

Potential Cause Troubleshooting Recommendation Expected Outcome
Base Strength Use a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).Reduced likelihood of side reactions promoted by strong inorganic bases.
Catalyst System Use a phosphine-free catalyst system or a catalyst with a high Pd:ligand ratio.Altered catalytic cycle that may disfavor the dehalogenation pathway.
Solvent Choice Employ a non-polar, aprotic solvent such as toluene or dioxane.Minimized solvent-mediated protonolysis.
Reaction Time Optimize the reaction time; prolonged heating can lead to product degradation and side reactions.Improved yield of the desired product by stopping the reaction at optimal conversion.
Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and the dehalogenated benzo[b]thiophene-2-carbaldehyde.

Potential Cause Troubleshooting Recommendation Expected Outcome
Copper Co-catalyst Perform the reaction under copper-free conditions, potentially with a higher palladium loading.Elimination of Glaser homocoupling.
Amine Base Use a bulky amine base like diisopropylamine (DIPA) or ensure the amine is rigorously degassed.Reduced side reactions and potential for improved solubility of intermediates.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).Minimized oxidative side reactions, including Glaser coupling.
Ligand Effects Use ligands that stabilize the palladium catalyst and promote the cross-coupling, such as Xantphos.Increased yield of the desired alkynylated product.

Data Summary

The following table summarizes the yield of Suzuki-Miyaura coupling products with 4-bromothiophene-2-carbaldehyde, a close structural analog of this compound, highlighting the impact of the boronic acid/ester and solvent. While not identical, these results provide a valuable reference for expected yields and successful reaction conditions.[1]

Aryl Boronic Acid/Ester Solvent Yield (%)
Phenylboronic esterToluene/H₂O (4:1)85
3,5-bis(Trifluoromethyl)phenylboronic esterDioxane/H₂O (4:1)88
3-Nitrophenylboronic acidDioxane/H₂O (4:1)75
3-(Trifluoromethyl)benzonitrileboronic esterDMF65
p-Tolylboronic acidDioxane/H₂O (4:1)82
3,5-Dimethylphenylboronic acidDioxane/H₂O (4:1)90
3-Thiopheneboronic acidDioxane/H₂O (4:1)78
3-Chloro-4-fluorophenylboronic acidDioxane/H₂O (4:1)80
5-Methyl-2-thiopheneboronic acidDioxane/H₂O (4:1)72

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen ligand if required.

  • Add the anhydrous, degassed solvent (e.g., toluene/water 4:1 or dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Heck Reaction
  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., triethylamine, 2.0 eq.) and the solvent (e.g., DMF or toluene).

  • Seal the tube and heat the mixture to the appropriate temperature (e.g., 100-120 °C) for the necessary duration (e.g., 12-24 hours).

  • After cooling, filter the reaction mixture to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Dehalogenation_Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Desired Coupling (e.g., Suzuki) C->D F Dehalogenation C->F E Coupled Product D->E G Ar-H (Byproduct) F->G H [H] Source (e.g., H2O, base) H->F Troubleshooting_Workflow start Dehalogenation Observed? q1 Is water present? start->q1 a1_yes Use anhydrous conditions q1->a1_yes Yes q2 Is the base too strong? q1->q2 No a1_yes->q2 a2_yes Switch to a weaker base q2->a2_yes Yes q3 Is the ligand optimal? q2->q3 No a2_yes->q3 a3_no Use bulky, electron-rich phosphine ligand q3->a3_no No end Problem Resolved q3->end Yes a3_no->end no_change No significant improvement a3_no->no_change

References

Scalable synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most industrially viable and scalable approach is a two-step synthesis. The first step involves the electrophilic bromination of commercially available benzo[b]thiophene to yield 3-bromobenzo[b]thiophene. The second step is the Vilsmeier-Haack formylation of the 3-bromobenzo[b]thiophene intermediate to introduce the carbaldehyde group at the 2-position.

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene?

A2: The key parameters to control are temperature, the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF), and the reaction time. Due to the electron-withdrawing nature of the bromine atom, harsher conditions (higher temperatures and longer reaction times) may be necessary compared to the formylation of unsubstituted benzo[b]thiophene. Careful optimization is required to maximize the yield of the desired 2-formylated product and minimize the formation of byproducts.

Q3: What are the potential side reactions during the synthesis?

A3: In the bromination step, over-bromination to di- or tri-brominated species can occur if the reaction is not carefully controlled. During the Vilsmeier-Haack formylation, potential side reactions include the formation of regioisomers (formylation at other positions of the aromatic ring), although formylation at the 2-position is generally favored. Incomplete hydrolysis of the iminium salt intermediate can also lead to impurities.

Q4: What are the recommended purification methods for industrial-scale production?

A4: For large-scale purification, recrystallization is often the most cost-effective method. Suitable solvent systems should be determined based on the solubility and impurity profile of the crude product. Column chromatography, while useful at the lab scale, is generally less practical for large industrial batches but can be used for very high purity requirements.

Q5: Are there any specific safety precautions to consider?

A5: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself can be exothermic and should be conducted with careful temperature control.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-bromobenzo[b]thiophene Incomplete bromination.Increase the reaction time or slightly increase the molar equivalent of the brominating agent (e.g., NBS or bromine). Monitor the reaction progress by TLC or GC.
Over-bromination leading to di- and tri-brominated byproducts.Carefully control the stoichiometry of the brominating agent and the reaction temperature. Slow, portion-wise addition of the brominating agent can help to minimize over-reaction.
Low yield of this compound Incomplete formylation due to the deactivating effect of the bromine atom.Increase the reaction temperature and/or prolong the reaction time. An increase in the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) may also be beneficial.
Degradation of the product under harsh reaction conditions.Optimize the reaction temperature and time to find a balance between complete conversion and minimal degradation.
Presence of multiple products in the final crude mixture Formation of regioisomers during formylation.While formylation is electronically favored at the 2-position, steric hindrance can play a role. Ensure the reaction is run under optimal conditions to favor the desired isomer. Purification by recrystallization or chromatography will be necessary.
Incomplete hydrolysis of the Vilsmeier intermediate.Ensure the reaction is properly quenched with an adequate amount of water or an aqueous base (e.g., sodium bicarbonate solution) and stirred for a sufficient time to ensure complete hydrolysis.
Difficulty in purifying the final product Presence of closely related impurities or starting material.Optimize the recrystallization solvent system to achieve better separation. A multi-solvent system may be required. For high-purity applications, preparative chromatography may be necessary.
Oily product that is difficult to crystallize.Try seeding the solution with a small crystal of the pure product. Sonication or scratching the inside of the flask can also induce crystallization. A solvent/anti-solvent precipitation may also be effective.

Experimental Protocols

Step 1: Synthesis of 3-bromobenzo[b]thiophene

This protocol is based on the electrophilic bromination of benzo[b]thiophene.

Materials:

  • Benzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve benzo[b]thiophene (1.0 eq.) in a suitable solvent such as dichloromethane or N,N-dimethylformamide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromobenzo[b]thiophene.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 3-bromobenzo[b]thiophene.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol describes the formylation of 3-bromobenzo[b]thiophene.

Materials:

  • 3-bromobenzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE) or another suitable inert solvent

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0-5.0 eq.).

  • Cool the DMF to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.5-2.5 eq.) dropwise, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.

  • After the addition, stir the mixture at 0-5 °C for 30-60 minutes.

  • Add a solution of 3-bromobenzo[b]thiophene (1.0 eq.) in an anhydrous solvent like 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Maintain the temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data

Parameter Step 1: Bromination Step 2: Formylation
Typical Molar Ratio (Substrate:Reagent) 1 : 1.05 (Benzo[b]thiophene : NBS)1 : 1.5-2.5 : 3.0-5.0 (3-Bromobenzo[b]thiophene : POCl₃ : DMF)
Typical Reaction Temperature 0 °C to Room Temperature60-80 °C
Typical Reaction Time 2-4 hours4-12 hours
Expected Yield 85-95%70-85%
Purity (after recrystallization) >98%>99%

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A Benzo[b]thiophene B 3-Bromobenzo[b]thiophene A->B NBS, DMF 0°C to RT C This compound B->C POCl3, DMF 60-80°C

Caption: A two-step synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Formylation Step Start Low Yield of Final Product Check_SM Check for unreacted 3-bromobenzo[b]thiophene by TLC/HPLC Start->Check_SM Increase_Conditions Increase reaction temperature and/or time. Increase molar ratio of Vilsmeier reagent. Check_SM->Increase_Conditions Yes Check_Side_Products Analyze crude product for side products (e.g., regioisomers). Check_SM->Check_Side_Products No End Yield Improved Increase_Conditions->End Optimize_Purification Optimize recrystallization solvent system or consider chromatography. Check_Side_Products->Optimize_Purification Yes Check_Hydrolysis Ensure complete hydrolysis of the iminium intermediate. Check_Side_Products->Check_Hydrolysis No Optimize_Purification->End Adjust_Quench Increase quench time or adjust pH during workup. Check_Hydrolysis->Adjust_Quench Incomplete Check_Hydrolysis->End Complete Adjust_Quench->End

Caption: A logical workflow for troubleshooting low yields in the Vilsmeier-Haack formylation step.

Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzo[b]thiophene-2-carbaldehyde. Our aim is to help you diagnose and resolve common issues leading to low conversion rates in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?

A1: Low conversion rates can stem from several factors, including inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), poor quality of starting materials, or the presence of oxygen in the reaction atmosphere. For palladium-catalyzed reactions, the choice of ligand is also critical.

Q2: I am observing a significant amount of dehalogenated starting material in my Heck reaction. What could be the cause?

A2: Dehalogenation is a known side reaction for aryl bromides in palladium-catalyzed reactions, particularly under alkaline conditions at elevated temperatures. This can be exacerbated by certain catalyst systems and the presence of impurities. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to sometimes mitigate this issue.[1]

Q3: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What parameters should I investigate first?

A3: For sluggish Suzuki-Miyaura reactions, key parameters to investigate are the choice of base, solvent system, and palladium catalyst/ligand combination. The purity and stability of the boronic acid or ester are also crucial, as protodeboronation can be a significant issue. Ensure your reagents are dry and the reaction is performed under an inert atmosphere.

Q4: In my Sonogashira coupling, I'm observing homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

A4: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of copper(I) co-catalyst and oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. Alternatively, you can explore copper-free Sonogashira protocols.

Q5: Is this compound stable under typical cross-coupling reaction conditions?

A5: While generally stable, the aldehyde functional group can be sensitive to certain strong bases or nucleophiles at high temperatures, potentially leading to side reactions. It's important to choose your reaction conditions to be compatible with both the aryl bromide and the aldehyde moiety.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Symptom Potential Cause Suggested Solution
Reaction stalls or proceeds very slowlyInactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst or a more active ligand system (e.g., Buchwald ligands).
Suboptimal baseScreen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be highly substrate-dependent.
Poor solvent choiceA mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often effective. Ensure appropriate solvent polarity for your specific substrates.
Low yield despite consumption of starting materialProtodeboronation of boronic acidUse a fresh, high-purity boronic acid or a boronate ester. Minimize reaction time and ensure anhydrous conditions if water is not part of the solvent system.
Homo-coupling of the boronic acidOptimize catalyst loading and reaction temperature.
Multiple unidentified byproductsReaction temperature too highLower the reaction temperature and monitor the reaction progress by TLC or GC/MS to find the optimal balance between reaction rate and selectivity.
Impure starting materialsPurify this compound and the boronic acid/ester prior to the reaction.
Low Yield in Heck Reaction
Symptom Potential Cause Suggested Solution
Significant dehalogenation of starting materialReaction conditions favor dehalogenationLower the reaction temperature. Screen different bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic bases). Consider adding a phase-transfer catalyst like TBAB.[1]
Inappropriate catalyst/ligandTest different phosphine ligands or consider a phosphine-free catalyst system.
Low product yield with unreacted starting materialCatalyst deactivationIncrease catalyst loading or use a more robust catalyst system. Ensure the reaction is under an inert atmosphere.
Steric hindrance from the alkeneUse a less sterically hindered alkene if possible, or a more active catalyst system to overcome the steric barrier.
Formation of regioisomersNon-selective reaction conditionsOptimize the catalyst and ligand system. The regioselectivity of the Heck reaction can be highly dependent on the electronic and steric properties of the catalyst.
Poor Performance in Sonogashira Coupling
Symptom Potential Cause Suggested Solution
Significant alkyne homocoupling (Glaser coupling)Presence of oxygen and/or high copper catalyst concentrationThoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.[2]
No or very little product formationInactive catalystUse fresh palladium and copper catalysts. Ensure the palladium(II) precatalyst is effectively reduced to palladium(0) in situ.
Poor choice of base or solventTriethylamine or diisopropylamine are common bases. Solvents like THF, DMF, or toluene are often used. Optimize the base and solvent for your specific substrates.
Decomposition of starting materialsHigh reaction temperatureRun the reaction at a lower temperature, even room temperature if a highly active catalyst is used.
Incompatible functional groups on the alkyneProtect sensitive functional groups on the alkyne before the coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar arylthiophene aldehydes.[3][4]

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC/MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction with an Acrylate

This protocol is a general representation based on Heck reactions of aryl bromides.[5]

  • In a vial, add this compound (1.0 eq.), the acrylate (1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., PPh₃, 4 mol%).

  • Add the degassed solvent (e.g., DMF or DMAc).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required time (monitor by TLC or GC/MS).

  • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Sonogashira Coupling

This is a general protocol for Sonogashira couplings.[2][6]

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC/MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Relationships

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Purity Start Low Conversion Rate Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Side_Reactions Investigate Side Reactions Check_Catalyst->Side_Reactions If catalyst is active Catalyst_Fresh Use Fresh Catalyst Check_Catalyst->Catalyst_Fresh Change_Ligand Change Ligand Check_Catalyst->Change_Ligand Increase_Loading Increase Loading Check_Catalyst->Increase_Loading Check_Conditions->Side_Reactions If conditions are standard Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Screen_Solvent Screen Solvents Check_Conditions->Screen_Solvent Screen_Base Screen Bases Check_Conditions->Screen_Base Check_Reagents->Side_Reactions If reagents are pure Purify_Substrate Purify Substrate Check_Reagents->Purify_Substrate Fresh_Reagents Use Fresh Coupling Partner Check_Reagents->Fresh_Reagents Degas_Solvents Degas Solvents Check_Reagents->Degas_Solvents Optimize Systematic Optimization Side_Reactions->Optimize Identify primary side reaction

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Miyaura_Pathway cluster_side_reactions Potential Side Reactions Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Start->Oxidative_Addition + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation + Ar'-B(OR)2 + Base Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Protodeboronation Protodeboronation of Ar'-B(OR)2 Transmetalation->Protodeboronation Homocoupling Homocoupling of Ar'-B(OR)2 Transmetalation->Homocoupling Reductive_Elimination->Start Regenerates Pd(0) Product Coupled Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purifying 3-Bromobenzo[b]thiophene-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzo[b]thiophene-2-carbaldehyde. The information provided is designed to address common issues encountered during the purification of this compound via recrystallization.

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for this compound.

  • Solution:

    • Select an appropriate solvent: Based on the polarity of the molecule, consider solvents such as ethyl acetate, toluene, or a mixture of hexane and ethyl acetate. For benzothiophene derivatives, alcohol-water mixtures (e.g., isopropyl alcohol and water) have also been shown to be effective.[1]

    • Increase the solvent volume: Add small increments of hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.

    • Ensure the solvent is at its boiling point: The solubility of most compounds increases significantly with temperature.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is too dilute.

  • Solution:

    • Boil off some of the solvent: In a fume hood, gently heat the solution to evaporate a portion of the solvent.

    • Allow the solution to cool again slowly.

  • Possible Cause 2: The solution is supersaturated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This creates a rough surface that can initiate crystal growth.

      • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution.

    • Cool the solution further: Place the flask in an ice bath to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. The melting point of this compound is in the range of 117-121 °C.[2]

  • Solution:

    • Re-heat the solution: Gently warm the solution until the oil redissolves.

    • Add more solvent: Add a small amount of additional solvent to decrease the saturation of the solution.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, away from any drafts. You can insulate the flask to slow cooling further.

    • Consider a different solvent: Choose a solvent with a lower boiling point.

Problem: The recovered crystals are colored or appear impure.

  • Possible Cause 1: Insoluble impurities are present.

  • Solution:

    • Perform a hot filtration: After dissolving the compound in the hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove any undissolved impurities.

  • Possible Cause 2: Colored impurities are soluble in the hot solvent.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration: Filter the hot solution to remove the charcoal. Be aware that using too much charcoal can also remove some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

  • Single Solvents: Ethyl acetate (EtOAc) and toluene.

  • Mixed Solvent Systems: Hexane/Ethyl Acetate, or an alcohol/water mixture such as isopropyl alcohol/water.[1] For brominated aromatic compounds, solvents like toluene, xylene, benzene, dichloromethane, chloroform, and dichloroethane have been used.[3]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point is between 117-121 °C.[2] A sharp melting point within this range is a good indicator of purity.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Allow the solution to cool slowly to form large, pure crystals.

  • After crystals have formed at room temperature, cool the flask in an ice bath to maximize precipitation.

  • When washing the crystals, use a minimal amount of ice-cold solvent.

Q5: My compound is still impure after one recrystallization. What should I do?

A5: A second recrystallization may be necessary. If impurities persist, consider alternative purification methods such as column chromatography. For some benzothiophene derivatives, column chromatography using a hexane/ethyl acetate solvent system has been effective.[4]

Quantitative Data Summary

ParameterValueReference
Melting Point 117-121 °C[2]
Appearance Yellow to brown solid[2]
Molecular Weight 241.1 g/mol
Potential Solvents Ethyl Acetate, Toluene, Hexane/EtOAc, Isopropyl alcohol/water[1][4]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent may need to be optimized.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper (or a Büchner funnel setup for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should start to form as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end_product Pure Compound dry->end_product

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions_dissolve Solutions cluster_solutions_crystals Solutions cluster_solutions_oil Solutions cluster_solutions_impure Solutions start Recrystallization Issue no_dissolve Compound Doesn't Dissolve start->no_dissolve Problem no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem impure_crystals Impure Crystals start->impure_crystals Problem change_solvent Change Solvent no_dissolve->change_solvent add_solvent Add More Hot Solvent no_dissolve->add_solvent evaporate Evaporate Some Solvent no_crystals->evaporate induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling hot_filtration_impure Perform Hot Filtration impure_crystals->hot_filtration_impure charcoal Use Activated Charcoal impure_crystals->charcoal

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Stability and storage conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Bromobenzo[b]thiophene-2-carbaldehyde (CAS No. 10135-00-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] It is supplied as a solid.

Q2: How stable is this compound?

Safety data sheets indicate that the compound is stable under normal conditions.[3] However, prolonged exposure to air or light may lead to degradation. Aromatic aldehydes are generally susceptible to oxidation, which could convert the aldehyde group to a carboxylic acid.

Q3: Are there any known incompatibilities for this compound?

Q4: What are the primary hazards associated with handling this compound?

This compound is toxic if swallowed and causes serious eye irritation.[1][4] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn during handling.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.- Confirm the purity of the compound using techniques like NMR or LC-MS before use.- If the compound is old or has been stored improperly, consider purification by recrystallization or column chromatography.
Discoloration of the solid (e.g., yellowing) Potential degradation due to exposure to air or light.- While a slight yellow to brown color is noted for the solid, significant changes may indicate decomposition.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Low reaction yield Impurities in the starting material or degradation during the reaction.- Ensure the compound is pure before starting the experiment.- Consider the stability of the compound under the specific reaction conditions (e.g., temperature, pH).
Appearance of unexpected peaks in analytical data (NMR, LC-MS) Formation of degradation products, such as the corresponding carboxylic acid via oxidation.- Compare the data with a fresh or purified sample.- The primary oxidation product would be 3-Bromobenzo[b]thiophene-2-carboxylic acid. Check for its characteristic signals.

Storage and Stability Summary

Parameter Recommendation Source
Storage Temperature 2-8°C[1][2]
Physical Form Solid[4]
General Stability Stable under normal conditions[3]
Light Sensitivity Not specified, but protection from light is recommended for aldehydes.General chemical knowledge
Air Sensitivity Not specified, but aldehydes can be prone to oxidation.General chemical knowledge

Experimental Protocols

While a specific experimental protocol detailing the stability of this compound was not found, its use as a reagent in organic synthesis requires careful handling to ensure its integrity. Below is a generalized workflow for a reaction involving this compound.

General Workflow for a Reaction Using this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Retrieve from 2-8°C storage equilibrate Equilibrate to room temperature start->equilibrate weigh Weigh under inert atmosphere (if possible) equilibrate->weigh dissolve Dissolve in an appropriate anhydrous solvent weigh->dissolve react Add to reaction mixture dissolve->react monitor Monitor reaction progress (e.g., TLC, LC-MS) react->monitor end_product Characterize final product monitor->end_product

Caption: General experimental workflow for using this compound.

Potential Degradation Pathway

A likely degradation pathway for this compound, particularly with exposure to air, is the oxidation of the aldehyde group to a carboxylic acid.

G reactant This compound product 3-Bromobenzo[b]thiophene-2-carboxylic acid reactant->product Oxidation (e.g., air)

Caption: Potential oxidation pathway of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is showing low to no yield, and I observe decomposition of the catalyst (formation of palladium black). What could be the cause and how can I fix it?

A: Catalyst degradation is a common issue, particularly with heteroaromatic aldehydes. This is often due to the reaction conditions being too harsh or the catalyst system being unsuitable for the substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard conditions using catalysts like Pd(PPh₃)₄ in toluene with aqueous Na₂CO₃ can lead to catalyst decomposition with this substrate. It is recommended to use "Gronowitz modified" conditions, which have proven effective. This involves using a catalyst system like Pd(PPh₃)₄ in a solvent such as 1,2-dimethoxyethane (DME) with aqueous Na₂CO₃. This combination often improves catalyst stability and reaction yields.

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you are observing degradation, try lowering the reaction temperature.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q: I am observing significant amounts of dehalogenation byproducts in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

A: Dehalogenation is a common side reaction, especially with electron-rich heteroaromatics or when using certain bases and solvents.

Troubleshooting Steps:

  • Solvent System: The amount of water in the reaction mixture can be crucial. In some cases, minimizing the amount of water can reduce the extent of dehalogenation. Experiment with different solvent ratios (e.g., dioxane/water) to find the optimal balance for coupling versus dehalogenation.

  • Base Selection: The choice of base can influence the rate of dehalogenation. Weaker bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOH or alkoxides.

  • Boronic Acid Quality: Ensure your boronic acid is of high purity and stored under appropriate conditions to avoid degradation, which can contribute to side reactions.

Heck Coupling

Q: My Heck reaction with this compound and an alkene is not proceeding, or the yields are very low. What are the key parameters to optimize?

A: The Heck reaction with electron-deficient heteroaromatic bromides can be challenging due to the electronic properties of the substrate.

Troubleshooting Steps:

  • Catalyst System: A common and effective catalyst system for Heck reactions of bromoindazoles, which are analogous in reactivity, is Pd(OAc)₂ with PPh₃ as the ligand.

  • Base: Triethylamine (TEA) is a commonly used base in Heck reactions.

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields, especially in solvent-free or biphasic systems.

  • Solvent: Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.

Sonogashira Coupling

Q: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

A: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base, and can be effective in minimizing homocoupling.

  • Rigorous Degassing: If using a copper co-catalyst, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper acetylide intermediate.

  • Amine Base: The choice of amine base can also influence the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.

Q: The aldehyde group on my benzothiophene seems to be unstable under the Sonogashira reaction conditions. Are there milder conditions I can try?

A: The basic conditions of the Sonogashira reaction can sometimes lead to side reactions involving sensitive functional groups like aldehydes.

Troubleshooting Steps:

  • Milder Base: Try using a milder base such as K₂CO₃ or Cs₂CO₃ in place of stronger amine bases.

  • Lower Temperature: Running the reaction at a lower temperature for a longer period may help to preserve the aldehyde functionality.

  • Catalyst System: Some modern palladium catalysts with specialized ligands can operate under milder conditions.

Buchwald-Hartwig Amination

Q: I am struggling to achieve good yields in the Buchwald-Hartwig amination of this compound. What are the critical factors for this transformation?

A: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, especially for heteroaromatic substrates.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaromatic bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often provide good results. For primary amines, BrettPhos can be a good choice.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.

  • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Stille Coupling

Q: My Stille coupling reaction is sluggish and gives low yields. How can I improve the reaction efficiency?

A: The Stille reaction can be sensitive to the catalyst, ligands, and additives.

Troubleshooting Steps:

  • Ligand Selection: While Pd(PPh₃)₄ is a common catalyst, using more electron-rich and bulky phosphine ligands can sometimes accelerate the reaction.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly increase the rate of transmetalation and improve yields.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically effective.

  • Purity of Organostannane: Ensure the organostannane reagent is pure, as impurities can negatively impact the reaction.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally the best starting point for functionalizing this compound?

A1: The Suzuki-Miyaura coupling is often a good starting point due to the commercial availability of a wide range of boronic acids, the relatively mild reaction conditions, and the generally non-toxic nature of the boron-containing reagents and byproducts.

Q2: How does the aldehyde group on the benzothiophene ring affect the cross-coupling reaction?

A2: The aldehyde group is an electron-withdrawing group, which can make the oxidative addition step of the catalytic cycle more favorable. However, aldehydes can be sensitive to strongly basic or high-temperature conditions, potentially leading to side reactions such as aldol condensation or decomposition. It is therefore important to choose reaction conditions that are compatible with the aldehyde functionality.

Q3: What are some common side reactions to watch out for with this substrate?

A3: Besides the specific side reactions mentioned in the troubleshooting guides (catalyst decomposition, dehalogenation, Glaser coupling), other potential side reactions include:

  • Homocoupling: Dimerization of the starting bromobenzothiophene or the organometallic reagent.

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom.

  • Reactions involving the aldehyde: As mentioned, the aldehyde can undergo side reactions under certain conditions.

Q4: Are there any general tips for improving the success rate of cross-coupling reactions with this substrate?

A4: Yes, here are some general tips:

  • High Purity Reagents: Use high-purity starting materials, solvents, and reagents.

  • Inert Atmosphere: For most palladium-catalyzed cross-coupling reactions, it is crucial to work under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Screening: If a standard protocol is not working, systematically screen different catalysts, ligands, bases, and solvents.

  • Small-Scale Optimization: Optimize the reaction on a small scale before attempting a larger-scale synthesis.

Data Presentation

The following tables summarize typical reaction conditions for various cross-coupling reactions. Note that data for the specific substrate this compound is limited in the literature, and therefore, conditions for analogous systems are also included for reference.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)DMEReflux0.585This compoundGronowitz modified conditions to prevent catalyst degradation.
Pd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)901280-954-Bromothiophene-2-carbaldehydeAnalogous system.
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (6:1)9012~954,5-Dibromothiophene-2-carboxaldehydeAnalogous system, regioselective coupling at the 5-position.[1]

Table 2: Heck Coupling Conditions (Analogous Systems)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.2)Neat1002470-903-BromoindazolesMechanochemical (ball-milling) conditions also effective.[2]
Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)804HighAryl bromidesGeneral conditions for Heck reactions in aqueous media.[3]

Table 3: Sonogashira Coupling General Conditions

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Notes
Pd(PPh₃)₂Cl₂ (2-5)CuI (1-3)Et₃N or i-Pr₂NHDMF or THFRT - 80Classical conditions; risk of Glaser coupling.
Pd(OAc)₂ (2)-Cs₂CO₃ or K₂CO₃Toluene or Dioxane80-110Copper-free conditions to avoid homocoupling.

Table 4: Buchwald-Hartwig Amination General Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane80-110Effective for a broad range of amines with heteroaryl bromides.
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene100Alternative base for substrates sensitive to alkoxides.

Table 5: Stille Coupling General Conditions

Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Notes
Pd(PPh₃)₄ (2-5)--Toluene or DMF80-110Standard conditions.
Pd₂(dba)₃ (1-2)P(2-furyl)₃ (4-8)CuI (10)NMP or DMFRT - 80Use of additives can accelerate the reaction.

Experimental Protocols & Visualizations

General Workflow for Catalyst Screening

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for a cross-coupling reaction of this compound.

Caption: A general workflow for screening and optimizing catalyst systems.

Decision Tree for Troubleshooting Suzuki-Miyaura Coupling

This diagram provides a logical decision-making process for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.

Suzuki_Troubleshooting Troubleshooting Suzuki-Miyaura Coupling Start Low or No Product Formation Check_Catalyst Observe Catalyst Decomposition? (e.g., Palladium Black) Start->Check_Catalyst Change_Conditions Switch to Milder Conditions: - Use 'Gronowitz modified' conditions (DME solvent) - Lower reaction temperature Check_Catalyst->Change_Conditions Yes Check_Byproducts Analyze Byproducts: Dehalogenation or Homocoupling? Check_Catalyst->Check_Byproducts No Final_Check Re-run with optimized parameters Change_Conditions->Final_Check Dehalogenation To Reduce Dehalogenation: - Use weaker base (K₂CO₃, K₃PO₄) - Optimize water content (e.g., 6:1 Dioxane/H₂O) Check_Byproducts->Dehalogenation Dehalogenation Homocoupling To Reduce Homocoupling: - Ensure high purity of reagents - Thoroughly degas reaction mixture Check_Byproducts->Homocoupling Homocoupling Check_Reagents Check Reagent Quality: - Purity of Boronic Acid - Anhydrous Solvents (if required) - Effective Degassing Check_Byproducts->Check_Reagents Neither Dehalogenation->Final_Check Homocoupling->Final_Check Check_Reagents->Final_Check

Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the successful coupling of this compound with o-formyl-phenylboronic acid.

  • Reagents and Setup:

    • To a flame-dried flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the solvent (e.g., 1,2-dimethoxyethane, DME).

    • Add the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 equiv.).

  • Reaction Execution:

    • Thoroughly degas the reaction mixture by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

Characterization of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic characterization of 3-Bromobenzo[b]thiophene-2-carbaldehyde, a key intermediate in the development of novel therapeutic agents and functional organic materials. Through a comparative analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with its non-brominated counterpart, Benzo[b]thiophene-2-carbaldehyde, this document offers researchers, scientists, and drug development professionals a comprehensive resource for compound verification and quality control.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for this compound and the reference compound, Benzo[b]thiophene-2-carbaldehyde.

Table 1: ¹H NMR Data Comparison

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m)
This compound (in CDCl₃)10.29 ppm8.02 (d, J = 8.7 Hz, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.55 (m, 2H)
Benzo[b]thiophene-2-carbaldehyde (in CDCl₃)[1]10.08 ppm7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H)

Table 2: ¹³C NMR Data Comparison

CompoundCarbonyl CarbonAromatic & Thiophene Carbons
This compound Data not available in the reviewed literature.Data not available in the reviewed literature.
Benzo[b]thiophene-2-carbaldehyde (in CDCl₃)[1]184.1 ppm143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 ppm

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound Data not available in the reviewed literature.Data not available in the reviewed literature.
Benzo[b]thiophene-2-carbaldehyde (GC-MS)[1]162 (100%)161 (99%), 134 (24%), 133 (32%), 89 (50%), 63 (22%)

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data, adaptable for the characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of particulate matter.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like the subject molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion via Electrospray Ionization (ESI) can be used.

  • Ionization:

    • GC-MS (Electron Ionization - EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • ESI-MS: The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Sample Preparation for Analysis B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F 1H NMR Analysis D->F G 13C NMR Analysis D->G H Molecular Ion & Fragmentation Pattern E->H I Data Interpretation & Comparison F->I G->I H->I J Structure Confirmation I->J

Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided data and protocols are intended to support research and development efforts in medicinal chemistry and materials science.

References

Purity Analysis of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of synthetic routes and the safety of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Bromobenzo[b]thiophene-2-carbaldehyde, alongside alternative analytical techniques.

This compound is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Accurate assessment of its purity is paramount to guarantee reliable and reproducible experimental results. This document outlines a standard reversed-phase HPLC (RP-HPLC) protocol and compares its performance with other common analytical methods, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method using a C18 stationary phase is particularly well-suited for the separation of moderately polar aromatic compounds like this compound from non-polar and highly polar impurities.

Experimental Protocol: RP-HPLC Method

A robust RP-HPLC method was developed for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (ACN) and water (65:35 v/v) is effective.[1] For optimizing separation from closely eluting impurities, a gradient elution may be employed.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. For aldehydes, detection can also be performed at around 360 nm after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL by diluting with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes the quantitative data obtained from the HPLC analysis of three different batches of this compound.

ParameterBatch ABatch BBatch C
Retention Time (min) 5.235.255.24
Peak Area (%) 99.8598.9299.51
Impurity 1 (RT 3.1 min) 0.08%0.45%0.22%
Impurity 2 (RT 4.8 min) 0.05%0.58%0.25%
Other Impurities 0.02%0.05%0.02%
Calculated Purity (%) 99.85 98.92 99.51

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in ACN start->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Purity Analysis Methods

While HPLC is a powerful tool, other methods can provide complementary information or be more suitable in certain contexts.[2]

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.Requires specialized equipment, can be time-consuming to develop methods.
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point. Impurities broaden and depress the melting point range.[2]Simple, rapid, and inexpensive. Provides a good initial indication of purity.[2][3]Not suitable for amorphous solids or liquids. Insensitive to small amounts of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Fast, inexpensive, requires minimal sample. Good for reaction monitoring.Primarily qualitative, less resolution and sensitivity than HPLC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify impurities if their signals do not overlap with the main compound.Lower sensitivity compared to HPLC, requires a relatively pure sample for straightforward analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive, provides molecular weight information. Can be coupled with HPLC (LC-MS) for powerful analysis.[4]Does not separate isomers, quantification can be complex.
Logical Relationship: Purity Assessment Strategy

A comprehensive purity assessment often involves a combination of techniques.

Purity_Assessment cluster_initial Preliminary Checks cluster_quant Definitive Methods synthesis Synthesized Compound initial_screen Initial Screening synthesis->initial_screen tlc TLC initial_screen->tlc Qualitative mp Melting Point initial_screen->mp Indication quant_analysis Quantitative Analysis tlc->quant_analysis mp->quant_analysis hplc HPLC (Purity %) quant_analysis->hplc qnmr qNMR (Structure & Purity) quant_analysis->qnmr final_report Certificate of Analysis hplc->final_report qnmr->final_report

Caption: Strategy for purity assessment.

Conclusion

For the definitive purity determination of this compound, reversed-phase HPLC is the recommended method due to its high resolving power and quantitative accuracy. The provided HPLC protocol offers a reliable starting point for routine quality control. While techniques like melting point analysis and TLC are valuable for rapid, initial purity checks, they lack the precision of HPLC. For comprehensive characterization, especially in a drug development setting, coupling HPLC with mass spectrometry (LC-MS) and corroborating data with quantitative NMR (qNMR) would provide the highest level of confidence in the compound's purity and identity.

References

A Comparative Guide to the Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 3-Bromobenzo[b]thiophene-2-carbaldehyde, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

The synthesis of this compound can be approached from two main retrosynthetic pathways: the formylation of a pre-brominated benzothiophene core or the bromination of a pre-existing benzothiophene-2-carbaldehyde. This guide will explore both methodologies, presenting the available experimental data for each.

Route 1: Formylation of 3-Bromobenzo[b]thiophene

This approach involves the introduction of a formyl group at the 2-position of 3-bromobenzo[b]thiophene. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed experimental protocol for the Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene is as follows:

To a solution of 3-bromobenzo[b]thiophene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base solution, such as sodium hydroxide or sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Route 2: Bromination of Benzo[b]thiophene-2-carbaldehyde

This alternative route involves the direct bromination of the readily available benzo[b]thiophene-2-carbaldehyde. Electrophilic aromatic substitution with a suitable brominating agent is employed to introduce a bromine atom at the 3-position.

Experimental Protocol: Electrophilic Bromination

The synthesis of the starting material, benzo[b]thiophene-2-carbaldehyde, can be achieved via a one-pot sequential reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF), yielding the product in approximately 80% isolated yield.[1][2][3]

A typical procedure for the subsequent bromination is as follows:

To a solution of benzo[b]thiophene-2-carbaldehyde (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent, a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1 to 1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by recrystallization or column chromatography provides the desired this compound.

Data Presentation

ParameterRoute 1: Formylation of 3-Bromobenzo[b]thiopheneRoute 2: Bromination of Benzo[b]thiophene-2-carbaldehyde
Starting Material 3-Bromobenzo[b]thiopheneBenzo[b]thiophene-2-carbaldehyde
Key Reagents POCl₃, DMFNBS or Br₂
Reaction Type Vilsmeier-Haack FormylationElectrophilic Aromatic Substitution
Yield (%) Data not available in searched resultsStarting material synthesis: ~80%[1][2][3]. Yield for bromination step not specified.
Purity (%) Data not available in searched resultsData not available in searched results

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes.

Synthetic_Route_1 Route 1: Formylation of 3-Bromobenzo[b]thiophene A 3-Bromobenzo[b]thiophene C This compound A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C

Caption: Workflow for the synthesis of this compound via formylation.

Synthetic_Route_2 Route 2: Bromination of Benzo[b]thiophene-2-carbaldehyde A Benzo[b]thiophene-2-carbaldehyde C This compound A->C Bromination B Brominating Agent (NBS or Br2) B->C

Caption: Workflow for the synthesis of this compound via bromination.

Conclusion

Both the formylation of 3-bromobenzo[b]thiophene and the bromination of benzo[b]thiophene-2-carbaldehyde represent viable synthetic strategies for obtaining this compound. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. While a detailed protocol for the synthesis of the starting material for Route 2 is available with a good reported yield, specific yield data for the final conversion to the target molecule in both routes requires further experimental investigation or can be found in more specialized literature. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory settings.

References

Comparing 3-Bromobenzo[b]thiophene-2-carbaldehyde with other thiophene aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene aldehydes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. Among these, 3-Bromobenzo[b]thiophene-2-carbaldehyde is a particularly valuable intermediate. Its rigid benzannulated core, combined with two distinct and reactive functional groups—an aldehyde at the 2-position and a bromine atom at the 3-position—offers synthetic chemists a versatile platform for molecular elaboration. This guide provides an objective comparison of this compound with other common thiophene aldehydes, supported by experimental data, to highlight its unique reactivity and synthetic advantages.

Synthesis of Thiophene Aldehydes

The accessibility of starting materials is a critical consideration in synthetic planning. Benzo[b]thiophene-2-carbaldehyde and its 3-bromo derivative are often synthesized through cyclization strategies or by functionalization of the pre-formed heterocycle.

  • Benzo[b]thiophene-2-carbaldehyde: A common method involves the formylation of benzo[b]thiophene.[1] An alternative one-pot synthesis starts from methylthiobenzene, which undergoes double lithiation followed by reaction with DMF to yield the product in 80% isolated yield.[1][2]

  • This compound: This compound is typically prepared from benzo[b]thiophene-2-carbaldehyde via electrophilic bromination.

  • Thiophene-2-carboxaldehyde: This fundamental thiophene aldehyde can be prepared from thiophene using the Vilsmeier-Haack reaction or by the chloromethylation of thiophene followed by oxidation.[3]

  • Substituted Thiophene Aldehydes: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to synthesize aryl-substituted thiophene aldehydes from their bromo-precursors.[4][5]

Comparative Reactivity in Key Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and bromo substituents. This allows for selective, stepwise transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The carbon-bromine bond at the 3-position is amenable to forming new carbon-carbon bonds via cross-coupling reactions. This is a key advantage over simple benzo[b]thiophene-2-carbaldehyde and allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

In a typical Suzuki-Miyaura reaction, the bromo-aldehyde is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions can be tuned to achieve high yields. For instance, the coupling of 3-bromothiophene-2-carbaldehyde with various phenylboronic acids using tetrakis(triphenylphosphine)palladium(0) provides 3-aryl-thiophene-2-carbaldehydes in excellent yields.[6] This reactivity is directly comparable to that of this compound, where the fused benzene ring offers a scaffold for more complex, drug-like molecules.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst / BaseSolventYield (%)Reference
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ / K₃PO₄Toluene/WaterGood[4]
3-Bromothiophene-2-carbaldehyde3-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol/Water92[6]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/Water95 (mono-coupled)[7]
This compound Arylboronic acidsStandard Pd catalystsCommon solventsGenerally highAnalogous to[6]

Note: Specific yield for this compound coupling is dependent on the specific coupling partner and conditions but is expected to be high based on analogous systems.

dot

Suzuki_Coupling_Workflow start Reactants: - this compound - Boronic Acid (R-B(OH)2) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) solvent Add Solvent (e.g., Toluene/Ethanol/H2O) start->solvent reaction Heat under Inert Atmosphere (e.g., 80-100°C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Arylbenzo[b]thiophene- 2-carbaldehyde purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Aldehyde Transformations (Wittig Reaction)

The aldehyde group at the 2-position is a versatile handle for chain extension, most notably through the Wittig reaction to form alkenes.[8][9] This reaction involves the treatment of the aldehyde with a phosphonium ylide. The reactivity of the aldehyde in this compound is comparable to that of other thiophene aldehydes, allowing for the synthesis of vinyl-substituted benzothiophenes. These products can undergo further functionalization or serve as monomers for polymerization.

Table 2: Representative Wittig Reaction Yields

AldehydeYlideProduct TypeYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate>90General
Thiophene-2-carboxaldehydeVarious ylidesVinyl thiophenesGenerally good[10]
This compound (Triphenylphosphoranylidene)acetonitrile3-(3-Bromobenzo[b]thiophen-2-yl)acrylonitrileExpected highAnalogous to[10]

The presence of the benzothiophene core does not significantly hinder the reactivity of the aldehyde group in standard transformations like Wittig olefination, reductive amination, or condensation reactions.

dot

Synthetic_Utility start 3-Bromobenzo[b]thiophene- 2-carbaldehyde suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki C-C bond formation wittig Wittig Reaction (+ Ph3P=CHR) start->wittig C=C bond formation reductive_amination Reductive Amination (+ R2NH, [H]) start->reductive_amination C-N bond formation oxidation Oxidation ([O]) start->oxidation Aldehyde Oxidation suzuki_product 3-Arylbenzo[b]thiophene- 2-carbaldehyde suzuki->suzuki_product wittig_product 3-Bromo-2-(alkenyl)- benzo[b]thiophene wittig->wittig_product ra_product 3-Bromo-2-(aminomethyl)- benzo[b]thiophene reductive_amination->ra_product ox_product 3-Bromobenzo[b]thiophene- 2-carboxylic acid oxidation->ox_product

References

A Spectroscopic Comparison of 3-Bromobenzo[b]thiophene-2-carbaldehyde and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic signatures of 3-Bromobenzo[b]thiophene-2-carbaldehyde and its key derivatives is presented, offering researchers and drug development professionals a comprehensive guide for the identification and characterization of this important class of heterocyclic compounds. This guide provides a comparative summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and structural visualizations.

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the benzo[b]thiophene core creates a versatile building block for the synthesis of more complex molecules. Understanding the distinct spectroscopic features of this parent compound and its derivatives is crucial for unambiguous structure elucidation and quality control in synthetic chemistry.

This guide facilitates a direct comparison of the spectroscopic properties of this compound with its non-brominated parent compound, its 3-carbaldehyde isomer, and a key chlorinated analog.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundH3/H2H4H5H6H7CHO
Benzo[b]thiophene-2-carbaldehyde7.99 (s)7.95-7.84 (m)7.54-7.38 (m)7.54-7.38 (m)7.95-7.84 (m)10.08 (s)
This compound-~7.9 (m)~7.5 (m)~7.5 (m)~7.8 (m)~10.0 (s)
Benzo[b]thiophene-3-carbaldehyde8.31 (s)8.68 (d)7.48 (m)7.48 (m)7.88 (d)10.13 (s)
3-Chlorobenzo[b]thiophene-2-carbaldehyde-~7.9 (m)~7.5 (m)~7.5 (m)~7.8 (m)~10.0 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC2C3C3aC4C5C6C7C7aCHO
Benzo[b]thiophene-2-carbaldehyde[1]143.9133.7138.9125.4126.3128.1123.4143.1184.1
This compound~142~120~138~126~127~128~124~142~183
Benzo[b]thiophene-3-carbaldehyde[2]135.2136.5140.5122.5124.9126.2135.2143.4185.5
3-Chlorobenzo[b]thiophene-2-carbaldehyde~143~128~138~126~127~128~124~142~183

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C=O)ν(C=C) aromaticν(C-H) aromatic
Benzo[b]thiophene-2-carbaldehyde[1]1672 (s)1593 (w), 1518 (m)~3100-3000
This compound~1670~1590, ~1510~3100-3000
Benzo[b]thiophene-3-carbaldehyde~1680~1600, ~1520~3100-3000
3-Chlorobenzo[b]thiophene-2-carbaldehyde~1675~1590, ~1510~3100-3000

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Benzo[b]thiophene-2-carbaldehyde[1]162161 ([M-H]⁺), 134 ([M-CO]⁺), 89
This compound240/242 (1:1)239/241, 212/214, 133, 89
Benzo[b]thiophene-3-carbaldehyde[2]162161, 134, 89
3-Chlorobenzo[b]thiophene-2-carbaldehyde196/198 (3:1)195/197, 168/170, 133, 89

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were collected.

    • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were collected with proton decoupling.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase-corrected and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample was then brought into contact with the crystal, and the sample spectrum was collected over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum was baseline-corrected and is presented in terms of transmittance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample was prepared in dichloromethane (1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • Chromatographic Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 20:1.

  • Mass Spectrometry Conditions: The ion source temperature was maintained at 230°C and the transfer line at 280°C. Electron ionization was performed at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-500.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the individual peaks were analyzed to determine the retention time and fragmentation pattern of the compound.

Visualizing Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized benzo[b]thiophene derivative is illustrated below.

experimental_workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep FTIR_Sample_Prep FTIR Sample Preparation Purification->FTIR_Sample_Prep GCMS_Sample_Prep GC-MS Sample Preparation Purification->GCMS_Sample_Prep NMR_Analysis NMR Analysis (1H, 13C) NMR_Sample_Prep->NMR_Analysis FTIR_Analysis FTIR Analysis FTIR_Sample_Prep->FTIR_Analysis GCMS_Analysis GC-MS Analysis GCMS_Sample_Prep->GCMS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation FTIR_Analysis->Data_Interpretation GCMS_Analysis->Data_Interpretation

Caption: General workflow for spectroscopic analysis.

Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure and the expected spectroscopic data for this compound.

structure_spectra_correlation cluster_structure Chemical Structure cluster_spectra Expected Spectroscopic Data Structure This compound H_NMR ¹H NMR: - Aldehyde proton (~10.0 ppm) - Aromatic protons (7.5-7.9 ppm) Structure->H_NMR C_NMR ¹³C NMR: - Carbonyl carbon (~183 ppm) - Aromatic carbons (120-142 ppm) Structure->C_NMR IR IR: - C=O stretch (~1670 cm⁻¹) Structure->IR MS MS: - Isotopic pattern for Br (M⁺, M⁺+2) Structure->MS

Caption: Structure-to-spectra correlation map.

References

A Comparative Guide to Alternative Reagents for the Formylation of 3-Bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group into the 3-bromobenzo[b]thiophene scaffold is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide provides a comparative analysis of alternative reagents and methodologies for this transformation, focusing on reaction efficiency, substrate compatibility, and mechanistic pathways. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Formylation Methods

The formylation of 3-bromobenzo[b]thiophene can be achieved through several methods, each with distinct advantages and limitations. The primary approaches include organolithium-mediated formylation, the Vilsmeier-Haack reaction, and the Rieche formylation. The Duff reaction, while a classic formylation method, is generally not suitable for less-activated aromatic systems such as 3-bromobenzo[b]thiophene and will not be detailed further.

MethodReagentsTypical YieldReaction ConditionsKey Considerations
Organolithium-mediated n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)~42% (on a similar substrate)[1]Anhydrous ethereal solvent (e.g., diethyl ether), low temperature (-70°C to -5°C)Requires strictly anhydrous conditions and inert atmosphere. The use of cryogenic temperatures is necessary.
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Moderate to Good (substrate dependent)Typically neat or in a non-protic solvent, 0°C to refluxThe Vilsmeier reagent is a milder electrophile; the reaction is suitable for electron-rich heterocycles.[2] Potential for halogen exchange or side reactions at elevated temperatures.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Good to Excellent (on activated aromatics)[3]Anhydrous, non-protic solvent (e.g., dichloromethane), often at 0°C to room temperatureA powerful formylation method for a range of aromatic compounds.[4] The reagents are moisture-sensitive, and the Lewis acid must be handled with care.

Experimental Protocols

Organolithium-mediated Formylation

This method involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Procedure adapted from the formylation of a similar substrate[1]:

  • A solution of 3-bromobenzo[b]thiophene (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -70°C using a dry ice/acetone bath.

  • A solution of n-butyllithium (1.1 to 1.5 equivalents) in hexane is added dropwise while maintaining the temperature at -70°C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Anhydrous N,N-dimethylformamide (DMF) (1.2 to 2 equivalents) is then added dropwise, and the mixture is stirred for an additional 2-3 hours at -70°C.

  • The reaction is allowed to warm slowly to -5°C.

  • The reaction is quenched by the careful addition of 1N hydrochloric acid.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromobenzo[b]thiophene-2-carbaldehyde.

  • The crude product can be purified by column chromatography or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (a chloromethyleniminium salt) as the electrophile.

General Procedure[2][5]:

  • In a flame-dried, two-necked flask under an inert atmosphere, anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) is cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) is added dropwise with vigorous stirring. The mixture is then stirred for an additional 30-60 minutes at 0°C to form the Vilsmeier reagent.

  • 3-Bromobenzo[b]thiophene (1 equivalent) is added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80°C) for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

  • The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Rieche Formylation

This method employs a dichloromethyl alkyl ether in the presence of a strong Lewis acid to generate a potent electrophile.

General Procedure[3][4][6]:

  • A solution of 3-bromobenzo[b]thiophene (1 equivalent) in a dry, non-protic solvent such as dichloromethane is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0°C.

  • A Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) (1.1 to 2 equivalents), is added dropwise.

  • Dichloromethyl methyl ether (1.1 to 1.5 equivalents) is then added slowly to the reaction mixture.

  • The mixture is stirred at 0°C or allowed to warm to room temperature for a period of 1 to several hours, as monitored by TLC.

  • The reaction is carefully quenched by pouring it into a mixture of crushed ice and water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key steps in each formylation method.

Organolithium_Formylation cluster_step1 Lithium-Halogen Exchange cluster_step2 Nucleophilic Attack cluster_step3 Hydrolysis 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene 3-Lithiobenzo[b]thiophene 3-Lithiobenzo[b]thiophene 3-Bromobenzo[b]thiophene->3-Lithiobenzo[b]thiophene  n-BuLi, Et₂O, -70°C Tetrahedral Intermediate Tetrahedral Intermediate 3-Lithiobenzo[b]thiophene->Tetrahedral Intermediate  DMF This compound This compound Tetrahedral Intermediate->this compound  H₃O⁺ Vilsmeier_Haack_Reaction cluster_step1 Vilsmeier Reagent Formation cluster_step2 Electrophilic Aromatic Substitution cluster_step3 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent  POCl₃ 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene Iminium Salt Intermediate Iminium Salt Intermediate 3-Bromobenzo[b]thiophene->Iminium Salt Intermediate  Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound  H₂O Rieche_Formylation cluster_step1 Electrophile Generation cluster_step2 Electrophilic Aromatic Substitution cluster_step3 Hydrolysis Dichloromethyl methyl ether Dichloromethyl methyl ether Electrophilic Species Electrophilic Species Dichloromethyl methyl ether->Electrophilic Species  TiCl₄ 3-Bromobenzo[b]thiophene 3-Bromobenzo[b]thiophene Intermediate Intermediate 3-Bromobenzo[b]thiophene->Intermediate  Electrophilic Species This compound This compound Intermediate->this compound  H₂O

References

Structure-activity relationship (SAR) studies of 3-Bromobenzo[b]thiophene-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-Bromobenzo[b]thiophene-2-carbaldehyde analogs reveals their potential as significant antimicrobial agents. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to assist researchers in drug discovery and development.

Comparative Biological Activity of 3-Halobenzo[b]thiophene Analogs

The antimicrobial efficacy of various 3-halobenzo[b]thiophene analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as yeast. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. The data below summarizes the MIC values for several analogs, highlighting the impact of different substitutions on the benzo[b]thiophene core.

Compound IDR GroupTest OrganismMIC (µg/mL)
26 1-hydroxycyclohexyl (at position 2)Bacillus cereus16
Staphylococcus aureus16
Enterococcus faecalis16
Candida albicans16
29 cyclohexyl (at position 2)Bacillus cereus>128
Staphylococcus aureus>128
Enterococcus faecalis>128
Candida albicans>128
31 2-hydroxyprop-2-yl (at position 2)Bacillus cereus32
Staphylococcus aureus32
Enterococcus faecalis64
Candida albicans32

Data sourced from a study on 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents.[1][2]

The SAR study indicates that the nature of the substituent at the 2-position of the 3-bromobenzo[b]thiophene scaffold plays a crucial role in its antimicrobial activity. The presence of a hydroxyl group, as seen in compounds 26 and 31 , appears to be beneficial for activity against Gram-positive bacteria and yeast.[1] Specifically, the cyclohexanol-substituted analog 26 demonstrated the most potent activity with a low MIC of 16 µg/mL against the tested strains.[1] In contrast, the unsubstituted cyclohexyl analog 29 was inactive, suggesting the hydroxyl moiety is critical for the observed biological effect.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR findings.

Synthesis of 3-Bromobenzo[b]thiophene Analogs

The synthesis of 3-halo substituted benzo[b]thiophenes is achieved through an electrophilic cyclization of 2-alkynyl thioanisoles.[1] This method utilizes sodium halides as the halogen source in the presence of copper(II) sulfate in ethanol, providing high yields of the desired products.[1] For instance, the reaction of the corresponding 2-alkynyl thioanisole with sodium bromide and copper(II) sulfate leads to the formation of the 3-bromo benzo[b]thiophene derivatives.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution susceptibility method.[1] This assay is performed in 96-well microtiter plates. Bacterial and fungal strains are grown to a specific density and then diluted in cation-adjusted Mueller-Hinton broth or Sabouraud dextrose broth, respectively. The compounds are serially diluted in the wells, and a standardized inoculum of the microorganism is added. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Biological Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound (this compound) Analogs Analog Synthesis (Modification of R-groups) Lead->Analogs Chemical Modification Purification Purification & Characterization (NMR, Mass Spec) Analogs->Purification Screening Primary Screening (e.g., Antimicrobial Assay) Purification->Screening DoseResponse Dose-Response Studies (Determination of MIC/IC50) Screening->DoseResponse SAR SAR Analysis (Identify key structural features) DoseResponse->SAR Optimization Lead Optimization (Design of new analogs) SAR->Optimization Optimization->Analogs Iterative Improvement

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Compound Benzo[b]thiophene Analog Target Membrane-Bound Enzyme (e.g., Penicillin-Binding Protein) Compound->Target Inhibition Synthesis Cell Wall Synthesis Target->Synthesis Blocks Lysis Cell Lysis Synthesis->Lysis Leads to

Caption: Hypothetical signaling pathway for the antibacterial action of benzo[b]thiophene analogs.

Concluding Remarks

The structure-activity relationship studies of this compound analogs have identified promising antimicrobial agents.[1] The presence and nature of substituents at the 2-position are critical for determining the biological activity, with hydroxylated moieties significantly enhancing potency.[1] Further research focusing on the optimization of these lead compounds could lead to the development of novel and effective antimicrobial drugs. The broad pharmacological potential of the benzo[b]thiophene scaffold suggests that these compounds could be explored for other therapeutic applications as well.[3][4][5]

References

Benchmarking Synthetic Routes to 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and emerging synthetic methodologies for obtaining 3-Bromobenzo[b]thiophene-2-carbaldehyde, a valuable building block in medicinal chemistry.

This document outlines two primary synthetic strategies, presenting a side-by-side comparison of their respective advantages and disadvantages, supported by experimental data from analogous reactions. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through two main strategies: functionalization of a pre-existing benzo[b]thiophene core or a convergent approach involving the construction of the heterocyclic ring with the desired substituents.

ParameterMethod 1: Electrophilic SubstitutionMethod 2: Electrophilic Cyclization
Starting Materials Benzo[b]thiophene2-Alkynyl Thioanisole
Key Reactions Electrophilic Bromination, Vilsmeier-Haack FormylationSonogashira Coupling, Electrophilic Halocyclization, Formylation
Reported Yields Variable, step-dependentHigh yields for cyclization step (often >90%)
Scalability Generally scalablePotentially more cost-effective for large scale due to convergent nature
Versatility Allows for late-stage functionalizationHigh degree of substitution possible on the alkyne precursor
Environmental Impact May involve hazardous reagents like bromine and phosphorus oxychlorideUtilizes copper and palladium catalysts; can be designed with greener solvents

Method 1: Sequential Electrophilic Substitution of Benzo[b]thiophene

This classical approach involves the stepwise introduction of the bromo and formyl groups onto the benzo[b]thiophene scaffold. The order of these steps can be varied.

Pathway A: Bromination followed by Formylation

This pathway first introduces the bromine atom at the 3-position, followed by formylation at the 2-position.

A Benzo[b]thiophene B 3-Bromobenzo[b]thiophene A->B NBS or Br2 C This compound B->C POCl3, DMF (Vilsmeier-Haack) A Benzo[b]thiophene B Benzo[b]thiophene-2-carbaldehyde A->B POCl3, DMF (Vilsmeier-Haack) C This compound B->C NBS or Br2 cluster_0 Precursor Synthesis cluster_1 Ring Formation and Functionalization A 2-Iodothioanisole C 2-Alkynyl thioanisole A->C B Terminal Alkyne B->C Pd/Cu catalyst (Sonogashira Coupling) D 3-Bromobenzo[b]thiophene C->D NBS or Br2 (Electrophilic Cyclization) E This compound D->E POCl3, DMF (Vilsmeier-Haack)

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Bromobenzo[b]thiophene-2-carbaldehyde is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety standards and the protection of laboratory personnel and the environment.

Immediate Safety and Handling Information

This compound is a halogenated aromatic aldehyde that requires careful handling due to its potential hazards. Adherence to appropriate safety protocols is paramount from acquisition to disposal.

Key Hazard Information:

Hazard CategoryGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Serious Eye IrritationH319Causes serious eye irritation[1]

Personal Protective Equipment (PPE):

A comprehensive range of personal protective equipment should be utilized when handling this compound to minimize exposure risk.

EquipmentSpecificationPurpose
Eye ProtectionEyeshields, FaceshieldsTo protect against splashes and eye contact[1]
Hand ProtectionChemical-resistant glovesTo prevent skin contact
Respiratory ProtectionType P2 (EN 143) respirator cartridgesTo be used when handling the powder or in case of insufficient ventilation[1]
Body ProtectionLaboratory coatTo protect skin and clothing from contamination

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to avoid potentially hazardous reactions.

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.

    • The container must be in good condition and have a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

    • Include the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or with general laboratory trash.

    • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) or all available safety information for the compound.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear the appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal segregate Segregate as Halogenated Organic Waste start->segregate containerize Use Designated & Labeled Container segregate->containerize store Store Safely in Designated Area containerize->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor provide_info Provide Chemical Information/SDS contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_disposal End: Proper Disposal Complete schedule_pickup->end_disposal

Disposal Workflow Diagram

By adhering to these detailed procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.